Chinfloxacin
Description
Properties
Molecular Formula |
C21H22F3N3O4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30) |
InChI Key |
KNLARSZRTBDTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3OC(F)F)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chinfloxacin on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chinfloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with DNA gyrase. By forming a ternary complex with the enzyme and bacterial DNA, this compound stabilizes the cleavage intermediate, leading to double-strand DNA breaks, the cessation of DNA replication, and ultimately, cell death. This document consolidates available data on the activity of fluoroquinolones, outlines key experimental methodologies for studying their mechanism of action, and visualizes the involved pathways and molecular interactions. While specific quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively available in public literature, this guide leverages data from structurally similar and well-studied fluoroquinolones to provide a comprehensive overview of its presumptive mechanism.
Introduction to this compound and its Targets
This compound is a synthetic fluoroquinolone antibiotic, a class of drugs renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary cellular targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2]
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that arises during DNA replication and transcription.[3][4] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[2]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[4] It is also a heterotetramer, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively.[2]
The preferential target for fluoroquinolones can vary depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is more sensitive.[5] this compound, like other advanced fluoroquinolones, is understood to effectively inhibit both enzymes.
The Core Mechanism of Action
The bactericidal activity of this compound stems from its ability to trap the DNA gyrase-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle. This results in the accumulation of double-strand DNA breaks, which are lethal to the bacterium.[1][6]
The process can be broken down into the following key stages:
-
Binding to the Gyrase-DNA Complex: this compound does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage and interacts with amino acid residues of the GyrA subunits within the "quinolone resistance-determining region" (QRDR).[7][8]
-
Formation of the Ternary Complex: The presence of this compound stabilizes the transient covalent bond between the active site tyrosine of the GyrA subunit and the 5'-phosphate of the cleaved DNA. This forms a stable ternary this compound-gyrase-DNA complex.[2]
-
Inhibition of DNA Re-ligation: By stabilizing this cleaved complex, this compound physically obstructs the re-ligation of the DNA strands, a critical step for the completion of the supercoiling reaction.[9]
-
Induction of Double-Strand Breaks and Cell Death: The stalled replication forks and the accumulation of these stable cleavage complexes are processed by the cell as double-strand DNA breaks. The overwhelming DNA damage triggers downstream events, including the SOS response, and ultimately leads to bacterial cell death.[1][10]
Mandatory Visualization: Mechanism of this compound Action on DNA Gyrase
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Chinfloxacin: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinfloxacin is a fourth-generation synthetic fluoroquinolone antibiotic.[1] Like other members of the fluoroquinolone class, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This guide provides a detailed overview of the chemical structure and a plausible synthetic route for this compound, supported by quantitative data and experimental methodologies.
Chemical Structure
The chemical structure of this compound is characterized by a core quinolone ring system substituted with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, an octahydropyrrolo[3,4-b]pyridine moiety at C-7, and a difluoromethoxy group at the C-8 position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
| CAS Number | 868208-92-8 |
| Molecular Formula | C₂₁H₂₂F₃N₃O₄ |
| SMILES | C1CC2CN(CC2NC1)c3c(cc4c(c3OC(F)F)n(cc(c4=O)C(=O)O)C5CC5)F |
Synthesis of this compound
A definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, based on the well-established synthesis of structurally similar fluoroquinolones, such as moxifloxacin, a plausible synthetic pathway can be proposed. The key steps would likely involve the synthesis of the quinolone core followed by the introduction of the C-7 substituent.
A potential synthetic route could start from a substituted quinolone carboxylic acid intermediate, which is then reacted with the octahydropyrrolo[3,4-b]pyridine side chain. The synthesis of this complex side chain is a critical part of the overall process.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the final step in the synthesis of this compound, based on analogous reactions for similar fluoroquinolones.
Reaction: Coupling of the Quinolone Core with the C-7 Side Chain
-
Materials:
-
1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (quinolone core)
-
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (side chain)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
An appropriate solvent (e.g., dimethyl sulfoxide (DMSO), acetonitrile)
-
-
Procedure:
-
To a solution of the quinolone core in the chosen solvent, add the base and the (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.
-
The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 4-12 hours) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated by precipitation upon addition of water or an anti-solvent.
-
The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol, acetone), and then dried under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Antibacterial Activity
This compound has demonstrated potent in vitro and in vivo activity against a wide range of bacterial pathogens.
Table 2: In Vitro Activity of this compound (MIC₅₀ and MIC₉₀ in µg/mL) [1][2][3]
| Organism | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |
| Staphylococcus aureus (MRSA) | 1 | 4 |
| Streptococcus pneumoniae | 0.12 | 0.25 |
| Streptococcus pyogenes | 0.12 | 0.5 |
| Escherichia coli | 0.03 | 0.12 |
| Klebsiella pneumoniae | 0.12 | 0.5 |
| Haemophilus influenzae | ≤0.015 | 0.03 |
| Moraxella catarrhalis | 0.03 | 0.06 |
Table 3: In Vivo Efficacy of this compound in Murine Systemic Infection Models (ED₅₀ in mg/kg) [4]
| Organism | ED₅₀ |
| Staphylococcus aureus (MSSA) | 2.28 - 4.15 |
| Staphylococcus aureus (MRSA) | 14.75 |
| Streptococcus pneumoniae (PISP) | 6.20 |
| Streptococcus pneumoniae (PRSP) | 3.51 - 5.03 |
| Escherichia coli | 1.25 - 1.90 |
| Klebsiella pneumoniae | 2.92 - 8.28 |
Mechanism of Action
The antibacterial action of this compound, like other fluoroquinolones, is through the inhibition of two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
Caption: Mechanism of action of this compound.
In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of these enzymes leads to breaks in the bacterial chromosome, suppression of DNA replication and transcription, and ultimately, bacterial cell death.
Synthetic Workflow
The synthesis of this compound can be visualized as a multi-stage process, beginning with commercially available starting materials and proceeding through the formation of key intermediates to the final product.
Caption: General synthetic workflow for this compound.
References
- 1. In vitro antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Activity of Chinfloxacin Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Chinfloxacin, a novel fluoroquinolone antibiotic. It includes detailed data on its efficacy against a wide range of clinical isolates, standardized experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound is a new synthetic fluoroquinolone demonstrating potent antibacterial activity.[1][2][3] Structurally similar to moxifloxacin, it has been evaluated against numerous clinical isolates to determine its spectrum of activity and bactericidal properties.[1][2][3] This document synthesizes the available in vitro data to serve as a resource for research and development professionals.
Mechanism of Action
As a member of the fluoroquinolone class, this compound's primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, transcription, repair, and recombination.[4] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][6] By stabilizing the enzyme-DNA complex, this compound halts the replication process, leading to bacterial cell death.[4] This dual-targeting mechanism is crucial for its broad-spectrum activity and can reduce the likelihood of resistance development.[4]
In Vitro Antibacterial Activity Data
The in vitro activity of this compound has been extensively tested against a large number of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of this compound and Comparator Agents against Gram-Positive Aerobes
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus | ||||
| Methicillin-susceptible (150) | This compound | 0.015–4 | 0.06 | 0.125 |
| Moxifloxacin | 0.015–8 | 0.06 | 0.125 | |
| Ciprofloxacin | 0.06–>128 | 0.25 | 2 | |
| Levofloxacin | 0.03–>128 | 0.125 | 4 | |
| Methicillin-resistant (150) | This compound | 0.03–>128 | 1 | 32 |
| Moxifloxacin | 0.03–>128 | 1 | 32 | |
| Ciprofloxacin | 0.125–>128 | 64 | >128 | |
| Levofloxacin | 0.06–>128 | 32 | >128 | |
| Streptococcus pneumoniae | ||||
| Penicillin-susceptible (50) | This compound | 0.03–0.25 | 0.125 | 0.125 |
| Moxifloxacin | 0.06–0.25 | 0.125 | 0.25 | |
| Ciprofloxacin | 0.5–2 | 1 | 2 | |
| Levofloxacin | 0.5–2 | 1 | 2 | |
| Penicillin-resistant (50) | This compound | 0.06–1 | 0.25 | 0.5 |
| Moxifloxacin | 0.06–1 | 0.25 | 0.5 | |
| Ciprofloxacin | 0.5–8 | 2 | 4 | |
| Levofloxacin | 0.5–8 | 2 | 4 | |
| Streptococcus pyogenes (100) | This compound | 0.125–>128 | 0.25 | 4 |
| Moxifloxacin | 0.06–>128 | 0.25 | 2 | |
| Ciprofloxacin | 0.25–>128 | 1 | 16 | |
| Levofloxacin | 0.25–>128 | 1 | 8 |
Data sourced from a study that tested 1,739 clinical isolates.[1][2]
Table 2: In Vitro Activity of this compound and Comparator Agents against Gram-Negative Aerobes
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Escherichia coli (200) | This compound | 0.008–>128 | 0.06 | 32 |
| Moxifloxacin | 0.008–>128 | 0.03 | 16 | |
| Ciprofloxacin | ≤0.004–>128 | 0.015 | 32 | |
| Levofloxacin | 0.008–>128 | 0.03 | 32 | |
| Klebsiella pneumoniae (100) | This compound | 0.015–>128 | 0.125 | 16 |
| Moxifloxacin | 0.015–>128 | 0.06 | 8 | |
| Ciprofloxacin | ≤0.004–>128 | 0.03 | 16 | |
| Levofloxacin | 0.008–>128 | 0.06 | 16 | |
| Pseudomonas aeruginosa (100) | This compound | 0.125–>128 | 4 | 64 |
| Moxifloxacin | 0.125–>128 | 4 | 32 | |
| Ciprofloxacin | 0.03–>128 | 0.25 | 16 | |
| Levofloxacin | 0.06–>128 | 1 | 32 | |
| Haemophilus influenzae (100) | This compound | ≤0.004–0.25 | 0.015 | 0.03 |
| Moxifloxacin | ≤0.004–0.5 | 0.015 | 0.03 | |
| Ciprofloxacin | ≤0.004–0.125 | 0.008 | 0.015 | |
| Levofloxacin | ≤0.004–0.25 | 0.015 | 0.03 |
Data sourced from a study that tested 1,739 clinical isolates.[1][2]
Bactericidal Activity
This compound exhibits potent bactericidal activity. Studies determining the Minimum Bactericidal Concentration (MBC) show that for most isolates tested, the MBC/MIC ratio is between 1 and 2.[1][2]
Table 3: MBC/MIC Ratios for this compound against Selected Clinical Isolates
| Organism | No. of Isolates | MBC/MIC Ratio = 1 | MBC/MIC Ratio = 2 | MBC/MIC Ratio = 4 |
| S. aureus | 20 | 15.0% | 80.0% | 5.0% |
| S. pyogenes | 20 | 0% | 100.0% | 0% |
| S. pneumoniae | 10 | 80.0% | 20.0% | 0% |
Data derived from macrodilution method experiments.[1]
Time-kill curve analyses further confirm that this compound is a concentration-dependent bactericidal agent, typically effective at concentrations of 2 times the MIC or higher.[1][2][3]
Experimental Protocols
The following sections detail the methodologies used to obtain the in vitro antibacterial activity data for this compound, based on the recommendations of the Clinical and Laboratory Standards Institute (CLSI).[1][2]
The agar dilution method was utilized to determine the MIC of this compound against the clinical isolates.[1][2]
Protocol:
-
Preparation of Antibiotic Plates: Serial twofold dilutions of this compound and comparator agents are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial isolates are grown overnight and then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator is used to apply the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates. A growth control plate (without antibiotic) is also inoculated.
-
Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the isolate.
MBCs were determined using the macrodilution method for a subset of isolates.[1]
Protocol:
-
Broth Macrodilution: A standard broth macrodilution test is performed to first determine the MIC.
-
Subculturing: Following the MIC reading, a 0.01 mL aliquot is taken from all tubes showing no visible growth and is plated onto antibiotic-free agar plates.
-
Incubation: The plates are incubated at 35°C for 24 hours.
-
Result Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Time-kill curve studies were conducted to assess the pharmacodynamics of this compound's bactericidal activity.[1][2]
Protocol:
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in cation-adjusted Mueller-Hinton broth.
-
Exposure to Antibiotic: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.
-
Sampling: The tubes are incubated at 37°C. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed.
-
Viable Cell Count: The aliquots are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
Conclusion
This compound demonstrates potent in vitro antibacterial activity against a broad range of Gram-positive and Gram-negative clinical isolates.[1][2] Its activity against Gram-positive organisms is comparable to or slightly better than moxifloxacin, while its activity against Gram-negative organisms is generally similar.[1][2][3] The bactericidal nature of this compound, as evidenced by low MBC/MIC ratios and concentration-dependent killing in time-kill studies, underscores its potential as an effective therapeutic agent for bacterial infections.[1][2] The standardized protocols outlined in this guide provide a framework for further comparative studies and drug development efforts.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Safety of Chinfloxacin in Healthy Volunteers: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and safety profiles of Chinfloxacin, a novel tricyclic fluorinated quinolone, as observed in healthy volunteers. The data presented is compiled from a pivotal first-in-human randomized study, offering critical insights for researchers and professionals involved in drug development.
Executive Summary
This compound hydrochloride has demonstrated a favorable safety and pharmacokinetic profile in healthy Chinese volunteers, supporting its potential for once-daily dosing in clinical applications. The drug was well-tolerated in both single-ascending-dose and multiple-dose studies. Key findings indicate a half-life of 14 to 16 hours and a time to maximum plasma concentration of approximately 2 hours. While food has a minor effect on its absorption, this compound at a therapeutic dose of 400 mg did not significantly prolong the QT/QTc interval. This guide details the experimental protocols, presents quantitative data in structured tables, and visualizes the study workflows.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated through single-dose, food-effect, and multiple-dose studies.
Single-Dose Pharmacokinetics
Following a single oral administration, this compound was readily absorbed, reaching its maximum plasma concentration (Cmax) in about 2 hours. The drug exhibited an elimination half-life of 14 to 16 hours. The exposure to this compound in human plasma was found to increase in an almost linear fashion with doses ranging from 300 mg to 600 mg.[1]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose | Cmax (mg/L) | Tmax (h) | AUC0-∞ (mg·h/L) | t1/2 (h) |
| 300 mg | 2.55 ± 0.58 | 2.13 ± 0.74 | 36.19 ± 6.93 | 14.80 ± 2.01 |
| 400 mg | 3.67 ± 0.73 | 1.60 ± 0.49 | 51.53 ± 10.31 | 15.93 ± 2.67 |
| 600 mg | 5.15 ± 1.09 | 2.06 ± 0.88 | 75.94 ± 15.20 | 15.34 ± 2.34 |
Data are expressed as means ± standard deviation.
Effect of Food on Pharmacokinetics
The administration of this compound with food had a slight impact on the rate and extent of its absorption. In the fed state, the time to reach Cmax (Tmax) was delayed, and both Cmax and the area under the concentration-time curve (AUC) were marginally reduced.[1][2]
Table 2: Pharmacokinetic Parameters of this compound (400 mg) in Fasted and Fed States
| State | Cmax (mg/L) | Tmax (h) | AUC0-∞ (mg·h/L) |
| Fasted | 3.67 ± 0.73 | 1.60 | 51.53 ± 10.31 |
| Fed | 3.17 ± 0.54 | 2.59 | 46.92 ± 8.76 |
Data are expressed as means ± standard deviation, except for Tmax which is the median.
Multiple-Dose Pharmacokinetics
In a multiple-dose regimen of 400 mg once daily for 10 days, this compound reached a steady state within 7 days.[1] The accumulation index suggests that over 50% of the drug could accumulate in the body with repeated dosing.[1]
Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound (400 mg)
| Day | Cmax (mg/L) | AUC0-24 (mg·h/L) |
| Day 1 | 3.67 ± 0.73 | 22.98 ± 4.59 |
| Day 10 | 4.69 ± 0.95 | 51.53 ± 10.31 |
Data are expressed as means ± standard deviation.
Safety and Tolerability
This compound was generally well-tolerated in healthy volunteers at doses ranging from 50 mg to 800 mg.[1] No serious or severe adverse events were reported.[1]
Adverse Events
The observed adverse events (AEs) were all mild and resolved without treatment.[1][2] These included dizziness, nausea, weakness, photosensitive dermatitis, and increased frequency of defecation.[1][2] In the single-ascending-dose study, mild dizziness was reported in one subject at the 600 mg dose, and mild nausea in two subjects at the 800 mg dose.[1] In the multiple-dose study, two subjects experienced mild photosensitive dermatitis after sun exposure.[1]
Table 4: Summary of Drug-Related Adverse Events
| Study Phase | Dose | Adverse Event | Incidence | Severity |
| Single Ascending Dose | 600 mg | Dizziness | 1/8 (12.5%) | Mild |
| 800 mg | Nausea | 2/8 (25%) | Mild | |
| Multiple Dose | 400 mg | Photosensitive Dermatitis | 2/12 (16.7%) | Mild |
Effect on QT/QTc Interval
A thorough QT/QTc study was conducted to assess the effect of this compound on cardiac repolarization. At a therapeutic dose of 400 mg, this compound had no effect on the prolongation of QT/QTc intervals.[1][2] A supratherapeutic dose of 600 mg showed a mild prolongation effect, but this was less pronounced than that of the positive control, 400 mg moxifloxacin.[1][2]
Experimental Protocols
Study Design
The clinical investigation was a randomized study divided into five parts conducted in healthy Chinese subjects.[1][2]
-
Part A: Single-Ascending-Dose (SAD) Study: To assess the safety and tolerability of this compound.
-
Part B: Single-Dose Pharmacokinetic Study: To determine the pharmacokinetic profile after a single oral dose.
-
Part C: Food-Effect Study: To evaluate the impact of food on the pharmacokinetics of this compound.
-
Part D: Multiple-Dose Pharmacokinetic Study: To assess the pharmacokinetics after repeated daily doses.
-
Part E: Thorough QT/QTc Study: A randomized, placebo- and positive-controlled, single-dose, crossover study to evaluate the effect on the QT interval.[1][2]
Sample Analysis
The concentration of this compound in human plasma and urine samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
Visualizations
Experimental Workflows
Caption: Single-Ascending-Dose Study Workflow.
Caption: Multiple-Dose Study Workflow.
Caption: Thorough QT/QTc Study Workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Chinfloxacin's Potency Against Gram-Positive Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Chinfloxacin, a novel fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. The data presented is compiled from peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as an antibacterial agent. This document details the minimum inhibitory concentrations (MICs) against various species, outlines the experimental methodologies for these determinations, and illustrates the underlying mechanism of action.
In Vitro Susceptibility of Gram-Positive Bacteria to this compound
This compound has demonstrated potent in vitro activity against a spectrum of Gram-positive pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, have been determined for a large number of clinical isolates. The results are summarized in the tables below. The studies indicate that this compound's activity is comparable to or greater than that of other fluoroquinolones, such as moxifloxacin, ciprofloxacin, and levofloxacin, against many Gram-positive isolates.[1][2][3][4]
Table 1: MIC of this compound against Staphylococcus Species
| Bacterial Species | Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | This compound | 61 | 0.015–>128 | 0.03 | 2 |
| Moxifloxacin | 61 | 0.015–>128 | 0.03 | 2 | |
| Ciprofloxacin | 61 | 0.125–>128 | 0.5 | 32 | |
| Levofloxacin | 61 | 0.06–>128 | 0.25 | 16 | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | This compound | 48 | 0.03–>128 | 4 | 8 |
| Moxifloxacin | 48 | 0.03–>128 | 4 | 8 | |
| Ciprofloxacin | 48 | 0.25–>128 | 64 | >128 | |
| Levofloxacin | 48 | 0.125–>128 | 32 | 64 | |
| Staphylococcus epidermidis (Methicillin-Susceptible - MSSE) | This compound | 12 | 0.03–0.25 | 0.06 | 0.125 |
| Moxifloxacin | 12 | 0.03–0.5 | 0.06 | 0.25 | |
| Ciprofloxacin | 12 | 0.25–2 | 0.5 | 1 | |
| Levofloxacin | 12 | 0.25–2 | 0.25 | 1 | |
| Staphylococcus epidermidis (Methicillin-Resistant - MRSE) | This compound | 112 | 0.03–>128 | 2 | 16 |
| Moxifloxacin | 112 | 0.03–>128 | 2 | 16 | |
| Ciprofloxacin | 112 | 0.25–>128 | 32 | >128 | |
| Levofloxacin | 112 | 0.125–>128 | 16 | 64 |
Data sourced from Li et al. (2012).[1][2][3][4]
Table 2: MIC of this compound against Streptococcus Species
| Bacterial Species | Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible - PSSP) | This compound | 33 | 0.03–0.25 | 0.125 | 0.25 |
| Moxifloxacin | 33 | 0.06–0.5 | 0.125 | 0.5 | |
| Ciprofloxacin | 33 | 0.5–4 | 1 | 2 | |
| Levofloxacin | 33 | 0.25–4 | 1 | 2 | |
| Streptococcus pneumoniae (Penicillin-Intermediate - PISP) | This compound | 27 | 0.06–0.25 | 0.125 | 0.125 |
| Moxifloxacin | 27 | 0.06–0.5 | 0.125 | 0.25 | |
| Ciprofloxacin | 27 | 0.5–8 | 1 | 4 | |
| Levofloxacin | 27 | 0.5–4 | 1 | 2 | |
| Streptococcus pneumoniae (Penicillin-Resistant - PRSP) | This compound | 31 | 0.06–1 | 0.25 | 0.5 |
| Moxifloxacin | 31 | 0.06–1 | 0.25 | 0.5 | |
| Ciprofloxacin | 31 | 1–16 | 2 | 8 | |
| Levofloxacin | 31 | 1–8 | 1 | 4 | |
| Streptococcus pyogenes | This compound | 57 | 0.125–>128 | 0.25 | 4 |
| Moxifloxacin | 57 | 0.06–>128 | 0.25 | 2 | |
| Ciprofloxacin | 57 | 0.25–>128 | 1 | 32 | |
| Levofloxacin | 57 | 0.25–>128 | 0.5 | 16 |
Data sourced from Li et al. (2012).[1][2][3][4]
Table 3: MIC of this compound against Enterococcus Species
| Bacterial Species | Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis | This compound | 41 | 0.125–>128 | 1 | 64 |
| Moxifloxacin | 41 | 0.125–>128 | 1 | 32 | |
| Ciprofloxacin | 41 | 0.25–>128 | 4 | >128 | |
| Levofloxacin | 41 | 0.5–>128 | 2 | >128 |
Data sourced from Li et al. (2012).[1][2][3][4]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing an antibiotic's efficacy. The data presented in this guide were obtained using the agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for MIC Determination
The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized bacterial inoculum is applied.
1. Preparation of Antimicrobial Stock Solutions:
-
A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent, as specified by CLSI guidelines.
-
Serial twofold dilutions of the stock solution are then made to create a range of concentrations to be tested.
2. Preparation of Agar Plates:
-
Molten Mueller-Hinton agar is prepared and cooled to 45-50°C.
-
The prepared antimicrobial dilutions are added to the molten agar to achieve the final desired concentrations.
-
The agar is then poured into sterile petri dishes and allowed to solidify.
-
A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are then suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
4. Inoculation of Plates:
-
The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator. Each spot delivers a precise volume of the inoculum.
5. Incubation:
-
The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
6. Interpretation of Results:
-
Following incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action of this compound
As a member of the fluoroquinolone class of antibiotics, this compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination.
In Gram-positive bacteria, the primary target for fluoroquinolones is topoisomerase IV. This enzyme is responsible for decatenating (unlinking) the newly replicated circular chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV prevents this segregation, leading to a disruption of cell division and ultimately, cell death. DNA gyrase, which introduces negative supercoils into the DNA and is the primary target in Gram-negative bacteria, is a secondary target in Gram-positive organisms. By inhibiting both enzymes, this compound effectively halts bacterial DNA synthesis and replication.
References
Chinfloxacin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro and in vivo activity of Chinfloxacin, a novel fluoroquinolone antibiotic, against methicillin-resistant Staphylococcus aureus (MRSA). The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms of action and resistance.
In Vitro Activity of this compound Against MRSA
This compound has demonstrated potent in vitro activity against a wide range of clinical isolates, including MRSA. Its efficacy is comparable to or greater than other fluoroquinolones.
Minimum Inhibitory Concentrations (MICs)
A study evaluating the in vitro activity of this compound against 48 MRSA isolates, including 44 ciprofloxacin-resistant strains, revealed significant potency. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized below. For comparison, data for moxifloxacin, ciprofloxacin, and levofloxacin are also included.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | 4 | 8 | 4–8 |
| Moxifloxacin | 4 | 8 | 2–8 |
| Ciprofloxacin | >128 | >128 | 64–>128 |
| Levofloxacin | 64 | 128 | 32–128 |
| Data sourced from a study on the in vitro activity of this compound against 48 MRSA isolates[1]. |
These data indicate that this compound and moxifloxacin have similar and significantly higher activity against MRSA compared to ciprofloxacin and levofloxacin[1]. The MIC distributions for this compound against MRSA were primarily in the 4–8 µg/mL range[1].
Bactericidal Activity
Time-kill curve analyses have shown that this compound exhibits concentration-dependent bactericidal activity against S. aureus[2][3]. This means that higher concentrations of the drug lead to a more rapid reduction in the number of viable bacteria. The bactericidal effect is typically observed at concentrations of 2 times the MIC or higher[3].
In Vivo Efficacy of this compound
In a murine systemic infection model (peritonitis), this compound demonstrated potent activity against an MRSA strain with a 50% effective dose (ED50) of 14.75 mg/kg[4][5]. The therapeutic efficacy of this compound in this model was found to be significantly higher than that of levofloxacin against Gram-positive isolates, including MRSA[4][5].
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the activity of this compound against MRSA.
Determination of Minimum Inhibitory Concentration (MIC)
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
Workflow for MIC Determination by Agar Dilution
Caption: Workflow for MIC determination using the agar dilution method.
Detailed Steps:
-
Preparation of Antibiotic Plates: Serial two-fold dilutions of this compound are prepared in a suitable solvent and then incorporated into molten Mueller-Hinton agar. The agar is then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: The surface of the agar plates is inoculated with the prepared MRSA suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the MRSA isolate.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow for Time-Kill Assay
Caption: Workflow for performing a time-kill assay.
Detailed Steps:
-
Preparation: Tubes containing cation-adjusted Mueller-Hinton broth with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC) are prepared. A control tube without the antibiotic is also included.
-
Inoculation: The tubes are inoculated with a standardized suspension of the MRSA isolate to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The withdrawn samples are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the logarithm of CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mechanism of Action and Resistance
The primary mechanism of action of fluoroquinolones, including this compound, is the inhibition of bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE). These enzymes are essential for DNA replication, recombination, and repair.
Resistance to fluoroquinolones in S. aureus primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the target enzymes, reducing their affinity for the antibiotic. Additionally, overexpression of efflux pumps, such as NorA, can contribute to resistance by actively transporting the drug out of the bacterial cell.
Signaling Pathway of Fluoroquinolone Action and Resistance in MRSA
Caption: Mechanism of this compound action and resistance in MRSA.
This diagram illustrates that this compound inhibits DNA gyrase and topoisomerase IV, thereby blocking DNA replication. Resistance can occur through mutations in the genes encoding these enzymes or through the action of efflux pumps that reduce the intracellular concentration of the drug.
Conclusion
This compound demonstrates potent in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus, including strains resistant to older fluoroquinolones. Its concentration-dependent bactericidal action and efficacy in animal models suggest its potential as a valuable therapeutic agent for the treatment of MRSA infections. Further clinical investigation is warranted to fully elucidate its role in managing these challenging infections.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Chinfloxacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinfloxacin is a novel non-fluorinated quinolone antibiotic with potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Notably, it has demonstrated efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin- and quinolone-resistant Streptococcus pneumoniae.[1] This technical guide provides a comprehensive summary of the early-phase clinical trial results for this compound, focusing on its pharmacokinetic profile, safety and tolerability, and preliminary efficacy data. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational clinical data for this promising new antimicrobial agent.
Pharmacokinetics
A double-blind, ascending-single-dose Phase 1 study was conducted in 56 healthy subjects to evaluate the pharmacokinetics of this compound.[1] Participants were randomly assigned to one of seven dose cohorts, receiving single oral doses of 25, 50, 125, 250, 500, 1,000, or 1,500 mg, or a placebo.[1] The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [1][2] |
| Elimination Half-Life (t1/2) | 9 to 16 hours | [1] |
| Oral Clearance | Approximately 0.22 L/h/kg | [1] |
| Plasma Protein Binding | Approximately 16% | [1] |
| Renal Excretion (unchanged drug) | 60% - 75% over 24-72 hours | [2][3] |
This compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 2 hours.[1][2] It exhibits a relatively long elimination half-life of 9 to 16 hours, which is supportive of a once-daily dosing regimen.[1][4] The plasma concentrations of this compound increased with the dose.[1]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a variety of clinically relevant pathogens. The minimum inhibitory concentrations (MICs) for 90% of organisms (MIC90) are presented below.
| Organism | MIC90 (μg/mL) | Reference |
| Streptococcus pneumoniae | ||
| - Penicillin-susceptible | ≤0.06 | [3] |
| - Penicillin-resistant | ≤0.06 | [3] |
| - Quinolone-resistant | 0.5 | [3] |
| Staphylococcus aureus | ||
| - Methicillin-susceptible (MSSA) | ≤0.5 | [1] |
| - Methicillin-resistant (MRSA) | ≤0.5 | [1] |
| Haemophilus influenzae | ≤0.015 | [5] |
| Moraxella catarrhalis | ≤0.015 | [5] |
| Helicobacter pylori | 0.25 | [3] |
At a 500 mg dose, the free area under the plasma concentration-time curve (AUC) to MIC90 ratio and the free maximum plasma concentration to MIC90 ratio were significantly greater than 227 and 24, respectively, for both drug-sensitive and drug-resistant S. pneumoniae and S. aureus.[1]
Safety and Tolerability
In the Phase 1 dose-escalation study, this compound was well-tolerated up to the maximum dose of 1,500 mg.[1] No severe or serious adverse events were reported.[1] The most frequently observed adverse events were mild and included contact dermatitis, pruritus, and erythema.[1] There were no clinically significant abnormalities noted in electrocardiograms, vital signs, or laboratory tests.[1] In subsequent Phase 2 and 3 studies for community-acquired pneumonia, the most common adverse events associated with oral administration were related to the gastrointestinal and nervous systems, with an incidence similar to that of levofloxacin.[2]
Experimental Protocols
Phase 1 Ascending-Dose Study
-
Study Design: A double-blind, placebo-controlled, ascending-single-dose study.
-
Participants: 56 healthy male and female subjects.
-
Dosing: Subjects were randomized to one of seven cohorts, receiving single oral doses of 25, 50, 125, 250, 500, 1,000, or 1,500 mg of this compound or a placebo.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.
-
Safety Monitoring: Included continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Adverse events were recorded throughout the study.
Mechanism of Action
This compound, like other quinolone antibiotics, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[6] This is achieved through the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.[7] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in bacterial cell death.[6]
Caption: Mechanism of action of this compound.
Early-Phase Clinical Trial Workflow
The development of this compound followed a standard early-phase clinical trial workflow, beginning with preclinical studies and progressing through Phase 1 trials to establish safety and pharmacokinetics in healthy volunteers.
Caption: Typical early-phase clinical trial workflow.
Conclusion
The early-phase clinical trial data for this compound demonstrate a favorable pharmacokinetic profile, good safety and tolerability in healthy volunteers, and potent in vitro activity against a broad spectrum of clinically important bacteria, including resistant strains. These promising results support the continued clinical development of this compound for the treatment of various infectious diseases. Further studies in patient populations are warranted to establish its clinical efficacy and safety in treating specific infections.
References
- 1. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 5. Avens Publishing Group - A Mini Review on the Study of New Broad-Spectrum Antimicrobial Fluoroquinolone JNJ-Q2 [avensonline.org]
- 6. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 7. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Chinfloxacin on hERG Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chinfloxacin, a fluoroquinolone antibiotic, has been demonstrated to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel. This inhibition, which is a known class effect for some fluoroquinolones, can lead to delayed cardiac repolarization and an increased risk of QT interval prolongation, a precursor to potentially fatal cardiac arrhythmias. This technical guide provides an in-depth analysis of the effects of this compound on hERG potassium channels, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying mechanisms and workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the cardiac safety profile of this compound.
Introduction
The hERG (KCNH2) potassium channel is a critical component of the cardiac action potential, responsible for the rapid delayed rectifier potassium current (IKr) that contributes to the repolarization of the ventricular myocardium.[1] Inhibition of the hERG channel can prolong the action potential duration, which manifests on the electrocardiogram (ECG) as a prolongation of the QT interval.[2] This drug-induced QT prolongation is a significant concern in drug development as it is associated with an increased risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][4]
Fluoroquinolone antibiotics have been associated with varying degrees of hERG channel inhibition and QT prolongation.[3][5] While some, like sparfloxacin, are potent inhibitors, others, such as ciprofloxacin, exhibit this effect at much higher concentrations.[5][6] Understanding the specific interaction of each fluoroquinolone with the hERG channel is therefore crucial for assessing its cardiotoxicity risk.
This guide focuses on the effects of this compound, summarizing the available electrophysiological data and providing detailed experimental context to aid in the interpretation of these findings.
Quantitative Data Summary
The inhibitory effect of this compound on the hERG potassium channel has been quantified through electrophysiological studies. The key data are summarized in the tables below.
Table 1: Inhibitory Potency of this compound on hERG Channels [7]
| Compound | IC50 (µmol/L) | Cell Line | Technique |
| This compound (CFX) | 162.1 ± 14.2 | HEK293 | Whole-cell patch clamp |
| Moxifloxacin (MOX) | ~81 (two-fold lower than CFX) | HEK293 | Whole-cell patch clamp |
Table 2: Clinical Electrophysiological Effects of this compound [8]
| Dose | Maximum Placebo-Corrected, Baseline-Adjusted Mean QTcF (ΔΔQTcF) | Time of Maximum Effect |
| 400 mg | 9.12 ms | 1 hour post-dosing |
| 600 mg | 11.99 ms | 1 hour post-dosing |
Note: A ΔΔQTcF value exceeding 10 ms is generally considered a threshold of potential clinical concern.
Mechanism of Action
This compound inhibits the hERG potassium channel in a concentration- and time-dependent manner.[7] The available evidence suggests that this compound primarily blocks the channel in its open state .[7] This mode of action is common for many hERG-blocking drugs. Furthermore, the inhibitory effect of this compound on hERG is reported to be enhanced when the extracellular potassium concentration is altered.[7] However, studies have indicated that this compound does not have significant effects on the overall channel kinetics.[7]
Caption: Proposed mechanism of this compound interaction with the hERG potassium channel.
Experimental Protocols
The following sections describe the detailed methodologies typically employed in studying the effects of compounds like this compound on hERG potassium channels. While the full detailed protocol from the primary this compound study is not available in English, this represents a standard and comprehensive approach based on numerous published studies.[7][8][9][10]
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.[10]
-
hERG Expression: HEK293 cells are transiently or stably transfected with a plasmid containing the cDNA for the human hERG channel. Often, a green fluorescent protein (GFP) tag is co-expressed to allow for easy identification of successfully transfected cells.[7]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.
Caption: Workflow for preparing hERG-expressing HEK293 cells for electrophysiological recording.
Electrophysiology: Whole-Cell Patch Clamp
-
Technique: The whole-cell patch-clamp technique is the gold standard for studying ion channel pharmacology as it allows for the precise control of the membrane potential and the recording of ionic currents through the cell membrane.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, Mg-ATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Recording: Successfully transfected (GFP-positive) cells are identified for recording. A glass micropipette with a tip resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
Voltage Clamp Protocol and Data Analysis
To assess the effect of this compound on hERG channels, a specific voltage clamp protocol is applied to the cell.
-
Voltage Protocol: A typical protocol to elicit hERG currents involves:
-
A holding potential of -80 mV.
-
A depolarizing step to a positive potential (e.g., +20 mV) for a duration sufficient to activate the channels (e.g., 1-2 seconds).
-
A repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic large tail current as channels recover from inactivation and deactivate.
-
-
Data Acquisition: Currents are recorded before and after the application of various concentrations of this compound. The drug is perfused into the bath solution surrounding the cell.
-
Data Analysis: The peak amplitude of the hERG tail current is measured. The percentage of inhibition for each concentration is calculated relative to the control (pre-drug) current. The concentration-response data are then fitted to the Hill equation to determine the IC50 value.
Caption: Experimental workflow for assessing the effect of this compound on hERG currents.
Discussion and Conclusion
The available data indicate that this compound is an inhibitor of the hERG potassium channel, with an IC50 value of 162.1 µM.[7] This potency is approximately two-fold lower than that of Moxifloxacin, a fluoroquinolone known for its QT-prolonging effects.[7] The clinical relevance of this in vitro finding is supported by a thorough QT study in healthy volunteers, which demonstrated a mild prolongation of the QTc interval at a supratherapeutic dose of 600 mg, although a therapeutic dose of 400 mg did not produce a clinically significant effect.[8]
The mechanism of inhibition appears to be through the binding of this compound to the open state of the hERG channel, a common mechanism for many QT-prolonging drugs. The lack of significant effects on channel kinetics suggests that the primary action is a direct block of the ion conduction pathway rather than an alteration of the channel's gating properties.[7]
For drug development professionals, these findings place this compound in a category of fluoroquinolones with a potential, albeit relatively low, risk of cardiotoxicity. The IC50 value, while higher than that of more potent hERG inhibitors, warrants consideration, particularly in patient populations with pre-existing cardiovascular conditions or those taking other QT-prolonging medications. Further investigation into the voltage-dependence of the block and the specific binding site on the hERG channel could provide a more refined understanding of its cardiac safety profile.
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. sophion.com [sophion.com]
- 3. researchgate.net [researchgate.net]
- 4. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 5. Sinusoidal voltage protocols for rapid characterisation of ion channel kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Determining Chinfloxacin Susceptibility in Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinfloxacin is a novel synthetic fluoroquinolone antibiotic with a chemical structure similar to that of moxifloxacin.[1] Like other fluoroquinolones, it exhibits broad-spectrum antibacterial activity by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and cell division.[2][3][4] Early studies have demonstrated its potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant species such as Streptococcus pneumoniae, Haemophilus influenzae, methicillin-resistant Staphylococcus aureus (MRSA), and penicillin-resistant S. pneumoniae (PRSP).[5] The therapeutic efficacy of this compound has been shown to be comparable to moxifloxacin and superior to levofloxacin in certain infection models.[5]
This document provides detailed protocols for determining the susceptibility of bacterial strains to this compound using standard laboratory methods, including broth microdilution, agar dilution, and disk diffusion. As this compound is a novel compound, standardized clinical breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not yet established. Therefore, this guide also provides a framework for establishing in-house quality control ranges and interpreting minimum inhibitory concentration (MIC) data.
Mechanism of Action
This compound targets and inhibits two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, this compound traps the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.[4]
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing (AST), such as those outlined by CLSI and EUCAST, should be followed.[6][7] The two primary quantitative methods are broth dilution and agar dilution, which determine the Minimum Inhibitory Concentration (MIC). The disk diffusion method is a qualitative alternative.
Broth Microdilution Method
This method is used to determine the MIC of this compound in a liquid growth medium.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL or as required.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.015 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from 4-5 fresh colonies in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]
Agar Dilution Method
This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[6]
Materials:
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Plate Preparation: Prepare a series of MHA plates containing twofold serial dilutions of this compound. The final pH of the medium should be between 7.2 and 7.4.[7]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Apply a standardized inoculum of approximately 10⁴ CFU per spot onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.[9]
Disk Diffusion Method
This is a qualitative method to assess the susceptibility of a bacterial isolate to this compound.
Materials:
-
Paper disks impregnated with a standardized amount of this compound
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the suspension, remove excess fluid, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[10]
-
Disk Application: Aseptically apply the this compound-impregnated disk to the surface of the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters.[8] The interpretation of the zone size requires established breakpoints.
Caption: General workflow for antimicrobial susceptibility testing.
Data Presentation and Interpretation
As official breakpoints for this compound are not yet available, results should be presented as MIC values (in µg/mL) or zone diameters (in mm). For research and development purposes, comparative data with other fluoroquinolones can provide valuable context.
Quality Control
Quality control (QC) should be performed each time a susceptibility test is conducted to ensure the accuracy and reproducibility of the results. Standard QC strains, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853, should be tested. Acceptable QC ranges for this compound need to be established through in-house validation studies.
In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound against various clinical isolates. This data is for informational purposes and should be supplemented with in-house testing.
| Bacterial Species | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Moxifloxacin MIC₅₀ (µg/mL) | Moxifloxacin MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Not Specified | - | 0.25 | - | - |
| Haemophilus influenzae | Not Specified | - | 0.03 | - | - |
| Gram-positive isolates (general) | Not Specified | Same or 2-fold lower than Moxifloxacin | Same or 2-fold lower than Moxifloxacin | - | - |
| Gram-negative isolates (general) | Not Specified | Same or 2-fold higher than Moxifloxacin | Same or 2-fold higher than Moxifloxacin | - | - |
Data compiled from preclinical studies.[1][5]
Establishing Tentative Breakpoints
In the absence of CLSI or EUCAST breakpoints, researchers can establish tentative in-house breakpoints by correlating MIC distributions with pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes, where available. This is a complex process that typically involves:
-
MIC Distribution Analysis: Testing a large number of clinical isolates to determine the MIC distribution for different bacterial species.
-
PK/PD Modeling: Using preclinical PK/PD data to determine the exposure levels required for efficacy.
-
Correlation with Clinical Data: If available, correlating MIC values with treatment outcomes from clinical trials.
Conclusion
This compound is a promising new fluoroquinolone with potent antibacterial activity. The protocols outlined in this document provide a framework for determining the in vitro susceptibility of bacterial strains to this novel agent. While awaiting the establishment of official clinical breakpoints, rigorous adherence to standardized testing methodologies and robust in-house quality control are essential for generating reliable and reproducible data to support further research and development.
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. apec.org [apec.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. microrao.com [microrao.com]
- 10. gtfcc.org [gtfcc.org]
Application Notes and Protocols: Preparation of Chinfloxacin Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinfloxacin is a novel synthetic fluoroquinolone antibiotic with a structure similar to moxifloxacin. It has demonstrated potent in vitro bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reproducible in vitro assays, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determinations, are fundamental to the preclinical evaluation of new antimicrobial agents. The proper preparation of stock solutions is a critical first step to ensure the reliability of these experimental results.
These application notes provide a detailed protocol for the preparation of this compound stock solutions intended for use in various in vitro assays. Due to the limited availability of direct solubility data for this compound, the recommendations provided are based on the known properties of structurally similar fluoroquinolones, particularly moxifloxacin, and general best practices for handling antibiotic solutions.
Quantitative Data Summary
For consistency and accuracy in experimental procedures, key quantitative data for this compound and the recommended solvent are summarized in the table below.
| Parameter | Value | Reference / Note |
| This compound | ||
| Molecular Weight | 437.4 g/mol | [3] |
| Recommended Solvent | ||
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Based on solubility of similar fluoroquinolones.[3][4][5][6] |
| Stock Solution | ||
| Recommended Concentration | 10 mg/mL (22.86 mM) | A standard starting concentration for many antibiotics. |
| Storage Temperature | -20°C | [1] |
| Working Solution | ||
| Recommended Diluent | Appropriate sterile broth or buffer (e.g., Mueller-Hinton Broth, PBS) | Dependent on the specific in vitro assay. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label sterile microcentrifuge tubes with the compound name ("this compound"), concentration (10 mg/mL), solvent (DMSO), and date of preparation.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of this compound.
-
Dissolving this compound:
-
Carefully transfer the weighed this compound powder into a labeled sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Securely cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in freshly labeled sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C in a light-protected container.
-
Note on Sterilization: As DMSO is an organic solvent that is filter-incompatible and inherently hostile to microbial growth, filter sterilization of the stock solution is generally not required.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions for in vitro assays.
Caption: Workflow for this compound stock and working solution preparation.
Signaling Pathway (Placeholder for future applications)
While the primary focus of this document is on the preparation of stock solutions for antimicrobial assays, future research may elucidate the specific signaling pathways affected by this compound. Fluoroquinolones, in general, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. A generalized pathway is depicted below.
Caption: Generalized mechanism of action for fluoroquinolones.
Conclusion
The protocol described provides a reliable method for preparing this compound stock solutions for in vitro susceptibility testing. Adherence to these guidelines will help ensure the consistency and accuracy of experimental data. Researchers should always exercise appropriate laboratory safety precautions when handling chemical compounds and solvents. Given the limited public data on this compound's specific solubility, it is recommended to perform small-scale solubility tests if alternative solvents or higher concentrations are required.
References
- 1. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 2. static.igem.org [static.igem.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Chinfloxacin in a Mouse Systemic Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chinfloxacin, a novel fluoroquinolone antibiotic, in a mouse model of systemic infection. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in preclinical assessments of this antimicrobial agent.
Introduction to this compound
This compound is a fourth-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][2][3][4][5] This targeted action leads to bacterial cell death.[][2] Preclinical studies have demonstrated its potent in vivo efficacy in murine models of systemic and local infections, warranting further investigation for clinical applications.
Data Summary
In Vivo Efficacy of this compound in a Mouse Peritonitis Model
The following table summarizes the 50% effective dose (ED₅₀) of this compound against various bacterial strains in a systemic infection model. This data is crucial for dose selection in preclinical efficacy studies.
| Bacterial Species | Strain Type | ED₅₀ (mg/kg) |
| Staphylococcus aureus | MSSA | 2.28 - 4.15 |
| Staphylococcus aureus | MRSA | 14.75 |
| Streptococcus pneumoniae | PISP | 6.20 |
| Streptococcus pneumoniae | PRSP | 3.51 - 5.03 |
| Enterococcus faecalis | VSE | 25.02 |
| Enterococcus faecalis | VRE | 5.18 - 15.39 |
| Escherichia coli | - | 1.25 - 1.90 |
| Klebsiella pneumoniae | - | 2.92 - 8.28 |
Data sourced from He et al. MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus; PISP: Penicillin-intermediate S. pneumoniae; PRSP: Penicillin-resistant S. pneumoniae; VSE: Vancomycin-susceptible E. faecalis; VRE: Vancomycin-resistant E. faecalis.
Comparative Efficacy
Studies have shown that the therapeutic efficacy of this compound is generally similar to that of moxifloxacin and significantly higher than levofloxacin against Gram-positive bacterial infections.[2] Conversely, its efficacy against E. coli and K. pneumoniae infections was found to be less than that of levofloxacin.[2]
Pharmacokinetics
Experimental Protocols
Mouse Systemic Infection Model (Peritonitis)
This protocol describes the induction of a systemic infection in mice via intraperitoneal injection of a bacterial suspension.
Materials:
-
Specific pathogen-free ICR or BALB/c mice (6-8 weeks old)
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or appropriate growth medium
-
Hog gastric mucin (Sigma-Aldrich)
-
Sterile 0.9% saline
-
This compound hydrochloride
-
Vehicle for this compound (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Syringes and needles (26-27 gauge)
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strain overnight in TSB at 37°C.
-
Harvest the bacteria by centrifugation and wash twice with sterile saline.
-
Resuspend the bacterial pellet in sterile saline and adjust the optical density at 600 nm to achieve the desired bacterial concentration (e.g., 1 x 10⁸ CFU/mL).
-
Prepare a 6% (w/v) solution of hog gastric mucin in sterile saline.
-
Immediately before injection, mix the bacterial suspension with an equal volume of the 6% mucin solution to obtain a final mucin concentration of 3%.[8][9][10]
-
-
Infection Procedure:
-
Aseptically inject each mouse intraperitoneally with 0.5 mL of the bacterial-mucin suspension. This volume will deliver a predetermined lethal or sub-lethal dose of bacteria.
-
-
This compound Administration:
-
Prepare a stock solution of this compound hydrochloride in the chosen vehicle.
-
Administer the prepared this compound solution orally to the mice at 15 minutes and 6 hours post-infection. The dosage should be based on the ED₅₀ values provided in Table 1 and the specific objectives of the study.
-
A control group receiving only the vehicle should be included.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of infection (e.g., lethargy, ruffled fur, hunched posture) and mortality for a predetermined period (e.g., 7 days).
-
The primary endpoint is typically survival, from which the ED₅₀ can be calculated.
-
Quantification of Bacterial Load in Organs
To assess the in vivo efficacy of this compound beyond survival, quantifying the bacterial burden in target organs is essential.
Materials:
-
Infected mice (treated and control groups)
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator
-
Sterile surgical instruments
Protocol:
-
Tissue Collection:
-
At a predetermined time point post-infection (e.g., 24 or 48 hours), humanely euthanize the mice.
-
Aseptically harvest target organs such as the spleen, liver, and kidneys.
-
-
Homogenization and Plating:
-
Weigh each organ and place it in a sterile tube containing a known volume of cold, sterile PBS.
-
Homogenize the tissue using a mechanical homogenizer.
-
Prepare serial dilutions of the tissue homogenate in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
-
Bacterial Enumeration:
Visualizations
Experimental Workflow
Caption: Workflow for the mouse systemic infection model.
Mechanism of Action of this compound
Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound.
References
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring bacterial load and immune responses in mice infected with Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chinfloxacin in a Mouse Pulmonary Infection Model: Efficacy and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chinfloxacin, a novel fourth-generation fluoroquinolone, has demonstrated significant antibacterial activity against a range of pathogens. These application notes provide a comprehensive overview of its use in a mouse pulmonary infection model, detailing its efficacy and providing standardized protocols for its evaluation. This document is intended to guide researchers in the preclinical assessment of this compound for the treatment of respiratory infections.
This compound's mechanism of action is consistent with other fluoroquinolones, primarily involving the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these, this compound disrupts critical cellular processes, leading to bacterial cell death.
Data Presentation
Efficacy of this compound in Systemic and Pulmonary Mouse Infection Models
The in vivo efficacy of this compound has been evaluated in mouse models of both systemic (peritonitis) and local (pulmonary) infections. The following tables summarize the quantitative data on its potency against various bacterial strains.
Table 1: Efficacy of this compound in a Mouse Systemic Infection (Peritonitis) Model
| Bacterial Strain | Type of Isolate | 50% Effective Dose (ED₅₀) (mg/kg) |
| Staphylococcus aureus (MSSA) | 3 isolates | 2.28 - 4.15 |
| Staphylococcus aureus (MRSA) | 1 isolate | 14.75 |
| Streptococcus pneumoniae (PISP) | 1 isolate | 6.20 |
| Streptococcus pneumoniae (PRSP) | 2 isolates | 3.51 - 5.03 |
| Enterococcus faecalis (VSE) | 1 isolate | 25.02 |
| Enterococcus faecalis (VRE) | 2 isolates | 5.18 - 15.39 |
| Escherichia coli | 3 isolates | 1.25 - 1.90 |
| Klebsiella pneumoniae | 2 isolates | 2.92 - 8.28 |
Data sourced from Li et al., 2012.[1][2] Abbreviations: MSSA, Methicillin-susceptible Staphylococcus aureus; MRSA, Methicillin-resistant Staphylococcus aureus; PISP, Penicillin-intermediate Streptococcus pneumoniae; PRSP, Penicillin-resistant Streptococcus pneumoniae; VSE, Vancomycin-susceptible Enterococcus; VRE, Vancomycin-resistant Enterococcus.
Table 2: Comparative Efficacy of this compound in a Mouse Pulmonary Infection Model
| Pathogen | This compound Efficacy Compared to Other Fluoroquinolones |
| Streptococcus pneumoniae | Higher than levofloxacin and ciprofloxacin. |
| Klebsiella pneumoniae | Lower than levofloxacin; similar to or higher than ciprofloxacin. |
Data sourced from Li et al., 2012.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
I. Mouse Pulmonary Infection Model Protocol
This protocol outlines the procedure for establishing a pulmonary infection in mice, a crucial step for evaluating the in vivo efficacy of this compound.
A. Bacterial Strain Preparation:
-
Culture Klebsiella pneumoniae or Streptococcus pneumoniae strains in appropriate broth (e.g., Tryptic Soy Broth or Brain Heart Infusion Broth, respectively) overnight at 37°C.
-
Inoculate fresh broth with the overnight culture and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ to 1 x 10⁸ CFU/mL). The final inoculum concentration should be determined based on pilot studies to achieve a consistent infection without overwhelming the host.
B. Induction of Pulmonary Infection:
-
Anesthetize mice (e.g., specific pathogen-free CD-1 or C57BL/6) via intraperitoneal injection of ketamine and xylazine or using isoflurane anesthesia.
-
Induce infection via either intratracheal or intranasal administration of the bacterial suspension.
-
Intratracheal Instillation: Surgically expose the trachea and directly inject a specific volume (e.g., 30-50 µL) of the bacterial suspension.
-
Intranasal Inoculation: Gently instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares of the anesthetized mouse.
-
-
Monitor the mice for signs of infection and recovery from anesthesia.
II. This compound Formulation and Administration Protocol
Proper formulation and administration of this compound are critical for accurate assessment of its therapeutic efficacy.
A. Formulation for Oral Administration:
-
Prepare a homogenous suspension of this compound in a suitable vehicle. A commonly used vehicle for oral gavage in mice is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
The concentration of the this compound suspension should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, ensuring a consistent and manageable administration volume (typically 0.1-0.2 mL for a 20-25g mouse).
B. Administration Protocol:
-
Administer the prepared this compound suspension orally using a ball-tipped gavage needle.
-
The dosing regimen should be initiated at a specified time post-infection (e.g., 2 or 4 hours).
-
The frequency and duration of treatment will depend on the experimental design but can range from a single dose to multiple doses over several days (e.g., twice daily for 3-5 days).
III. Assessment of Therapeutic Efficacy Protocol
The efficacy of this compound treatment can be assessed through various endpoints, including survival rate, bacterial load in the lungs, and histopathological analysis.
A. Survival Study:
-
Following infection and treatment, monitor the mice daily for a predetermined period (e.g., 7-14 days).
-
Record the number of surviving mice in each treatment and control group.
-
Analyze the data to determine the survival rate and compare the efficacy of different treatment regimens.
B. Pulmonary Bacterial Load Quantification:
-
At selected time points post-infection, euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).
-
Calculate the bacterial load as CFU per gram of lung tissue or per total lung.
C. Lung Histopathology:
-
Harvest the lungs from euthanized mice and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess the extent of inflammation, tissue damage, and cellular infiltration. A scoring system can be employed to quantify the severity of the lung injury.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse pulmonary infection model.
Proposed Signaling Pathway Modulation by Fluoroquinolones
Fluoroquinolones, including this compound, are known to exert immunomodulatory effects in addition to their direct antibacterial activity. This diagram illustrates the proposed mechanism by which fluoroquinolones may modulate inflammatory signaling pathways in the context of bacterial lung infection.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.
References
Application Notes and Protocols for Chinfloxacin Dosage Calculations in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering Chinfloxacin dosages in preclinical animal studies. The following sections detail the mechanism of action, pharmacokinetic parameters, and established effective doses, along with protocols for dosage calculation and administration.
Mechanism of Action
This compound, a novel fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[2][4] this compound binds to the gyrase-DNA complex, preventing the resealing of the DNA strand breaks that are a normal part of the enzyme's function. This leads to the accumulation of double-strand breaks, ultimately causing cell death.
-
Topoisomerase IV: In numerous Gram-positive bacteria, topoisomerase IV is the main target.[2][5] This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of replicated DNA, leading to a bacteriostatic or bactericidal effect.[6][7]
The dual-targeting mechanism of fluoroquinolones like this compound contributes to their broad spectrum of activity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derived from preclinical and clinical studies.
Table 1: In Vivo Efficacy of this compound in Mouse Infection Models
| Bacterial Strain | Infection Model | 50% Effective Dose (ED50) (mg/kg) |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | Systemic | 2.28 - 4.15 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Systemic | 14.75 |
| Penicillin-intermediate Streptococcus pneumoniae (PISP) | Systemic | 6.20 |
| Penicillin-resistant Streptococcus pneumoniae (PRSP) | Systemic | 3.51 - 5.03 |
| Vancomycin-susceptible Enterococcus faecalis (VSE) | Systemic | 25.02 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Systemic | 5.18 - 15.39 |
| Escherichia coli | Systemic | 1.25 - 1.90 |
| Klebsiella pneumoniae | Systemic | 2.92 - 8.28 |
| Streptococcus pneumoniae | Pulmonary | Potent activity observed |
| Klebsiella pneumoniae | Pulmonary | Potent activity observed |
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Half-life (t½) | Approximately 15 hours |
| Time to maximum concentration (Tmax) | Approximately 2 hours |
| Recommended clinical dose | 400 mg once daily |
Experimental Protocols
Dosage Calculation Using Allometric Scaling
Allometric scaling is a method used to extrapolate drug doses between different animal species and humans based on body surface area, which is correlated with metabolic rate.[8][9][10][11] This approach is more accurate than simple weight-based conversions.
Protocol for Calculating Mouse Equivalent Dose (MED) from Human Equivalent Dose (HED):
-
Determine the Human Equivalent Dose (HED): The recommended clinical dose for this compound is 400 mg for a 60 kg human.
-
HED (mg/kg) = 400 mg / 60 kg = 6.67 mg/kg
-
-
Use the appropriate conversion factor: To convert a human dose to a mouse dose, the HED (mg/kg) is multiplied by a factor of 12.3.[8] This factor is derived from the ratio of the body surface area to weight constants (Km) for each species.
-
Calculate the Mouse Equivalent Dose (MED):
-
MED (mg/kg) = HED (mg/kg) x 12.3
-
MED (mg/kg) = 6.67 mg/kg x 12.3 ≈ 82 mg/kg
-
Note: This calculated dose serves as a starting point for in vivo efficacy studies and may need to be optimized based on the specific animal model, infection severity, and bacterial strain.
Preparation and Administration of this compound for Murine Studies
Materials:
-
This compound hydrochloride powder
-
Sterile, non-pharmaceutical grade vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Sterile water for injection
-
Appropriate sized syringes and gavage needles (for oral administration) or injection needles (for parenteral routes)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride powder based on the calculated dosage and the number of animals to be dosed.
-
Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension. The final concentration should be calculated to deliver the desired dose in a suitable volume for the chosen administration route (e.g., 10 ml/kg for oral gavage in mice).
-
-
Administration:
-
Oral (PO) Administration: For systemic infections, oral administration is a common route.[12][13]
-
Gently restrain the mouse.
-
Insert a gavage needle attached to the syringe into the esophagus.
-
Slowly administer the this compound suspension.
-
Observe the animal briefly to ensure proper swallowing.
-
-
Parenteral Administration (Subcutaneous - SC or Intraperitoneal - IP):
-
Ensure the dosing solution is sterile.
-
For SC injection, lift the skin to form a tent and insert the needle into the subcutaneous space.
-
For IP injection, administer into the lower abdominal quadrant, taking care to avoid the bladder and gastrointestinal tract.[15][16]
-
Aspirate briefly before injecting to ensure the needle is not in a blood vessel.
-
-
Important Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[14][15]
-
The use of non-pharmaceutical grade compounds should be justified and documented in the animal use protocol.
-
Monitor animals for any adverse reactions following administration.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on bacterial DNA replication.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion between animals and human [targetmol.com]
- 9. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. allucent.com [allucent.com]
- 11. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
Application Notes: Techniques for Assessing the Bactericidal Activity of Chinfloxacin
Introduction
Chinfloxacin is a novel synthetic fluoroquinolone antibiotic with a structure similar to moxifloxacin.[1][2] As with any new antimicrobial agent, a thorough evaluation of its bactericidal activity is crucial for understanding its therapeutic potential. Bactericidal agents are essential for treating serious infections, particularly in immunocompromised patients or in cases like endocarditis and meningitis where host defenses are insufficient to clear the infection.[3][4][5] These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the primary in vitro methods used to assess the bactericidal properties of this compound.
Mechanism of Action of this compound
As a member of the fluoroquinolone class, this compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7][8][9]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. It is the primary target in many Gram-positive bacteria.
By forming a stable complex with these enzymes and the bacterial DNA, this compound traps them, leading to double-stranded DNA breaks.[8] This chromosomal fragmentation ultimately results in rapid cell death.[8]
Key Experimental Techniques and Protocols
Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum over a specified period.[10][11][12] It is a critical metric that complements the Minimum Inhibitory Concentration (MIC), which only measures growth inhibition.[10] An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity.
Experimental Protocol: MBC Determination by Broth Microdilution
This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][3]
Materials:
-
This compound stock solution of known concentration.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Bacterial culture in the logarithmic growth phase.
-
Sterile 96-well microtiter plates.
-
Sterile agar plates (e.g., Tryptic Soy Agar).
-
Incubator (35-37°C).
-
Micropipettes and sterile tips.
Procedure:
-
MIC Determination: First, determine the MIC of this compound for the test organism using a standard broth microdilution method.[13] This involves preparing two-fold serial dilutions of this compound in a 96-well plate and inoculating each well with a standardized bacterial suspension (approx. 5 x 10⁵ CFU/mL).[14] The MIC is the lowest concentration showing no visible growth after 16-24 hours of incubation.[14]
-
Subculturing for MBC: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and a no-drug growth control.
-
Plating: Aliquot a small, precise volume (e.g., 10-100 µL) from each selected well and plate it onto sterile agar plates. Spread the aliquot evenly.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the control plate.
-
Colony Counting: Count the number of colonies (CFU) on each plate.
-
MBC Determination: Calculate the percentage of bacteria killed at each concentration relative to the initial inoculum count. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL.[10][11]
Time-Kill Curve Assay
Time-kill kinetic assays provide dynamic information about the rate of bactericidal activity.[15] They are used to determine whether an antibiotic's effect is bactericidal (≥3-log₁₀ reduction in CFU/mL) or bacteriostatic (preventing growth) and whether the killing is concentration-dependent.[15] Studies have shown this compound exhibits concentration-dependent bactericidal activity.[1][2]
Experimental Protocol: Time-Kill Kinetics
Materials:
-
This compound stock solution.
-
Flasks containing sterile broth (e.g., MHB).
-
Log-phase bacterial culture.
-
Sterile saline or PBS for dilutions.
-
Sterile agar plates.
-
Shaking incubator (35-37°C).
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a specific starting density (e.g., 1 x 10⁶ CFU/mL) in multiple flasks of broth.
-
Drug Addition: Add this compound to the flasks at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug growth control flask.
-
Incubation and Sampling: Incubate all flasks in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[16]
-
Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates for 24 hours and count the viable colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum count.[15]
Checkerboard Synergy Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and another antibiotic).[17][18] The interaction can be classified as synergistic, additive, indifferent, or antagonistic.[14][19] Synergy, where the combined effect is greater than the sum of the individual effects, is represented by a Fractional Inhibitory Concentration (FIC) index.[20]
Experimental Protocol: Checkerboard Microdilution Assay
Materials:
-
Stock solutions of this compound (Drug A) and a second antimicrobial (Drug B).
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL).
-
Sterile broth.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Drug A (this compound) horizontally across the columns and Drug B vertically down the rows.[17][20] The plate will contain various combinations of the two drugs.
-
Controls: Include rows and columns with each drug alone to re-determine their individual MICs. Also include a growth control (no drugs) and a sterility control (no bacteria).[19]
-
Inoculation: Inoculate all wells (except the sterility control) with the standardized bacterial suspension.[14]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Data Reading: After incubation, determine the MIC of each drug alone and the MIC of each drug in combination for every well that shows no visible growth.
-
FIC Index Calculation: Calculate the FIC index for each combination using the formula:
-
Interpretation:
Data Presentation: Bactericidal Activity of this compound
Quantitative data from in vitro studies demonstrate the potent bactericidal nature of this compound against a range of clinical isolates.
| Bacterial Group | Key Findings | Reference |
| Gram-Positive Isolates | This compound showed potent bactericidal activity with MBC/MIC ratios in the range of 1-2 for almost all isolates tested. | [1][2] |
| MIC₅₀ and MIC₉₀ values were the same or two-fold lower than those of moxifloxacin (except for S. pyogenes). | [1] | |
| Gram-Negative Isolates | MIC₅₀ and MIC₉₀ values were the same or two-fold higher than those of moxifloxacin. | [1] |
| Time-Kill Analysis | Time-kill curves confirmed this compound is a concentration-dependent bactericidal agent, typically effective at concentrations of 2x MIC or higher. | [1][2] |
| Resistant Strains | Showed good activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. pneumoniae (PRSP). | [21] |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. Tests for bactericidal effects of antimicrobial agents: technical performance and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 14. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 15. emerypharma.com [emerypharma.com]
- 16. actascientific.com [actascientific.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 19. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Chinfloxacin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Chinfloxacin, a novel fluoroquinolone antibiotic. The following protocols and data presentation guidelines are designed to assist researchers in pharmacology, toxicology, and drug development in evaluating the in vitro safety and mechanistic action of this compound.
Introduction
This compound is a fluoroquinolone antibiotic with a mechanism of action that, like other quinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[1][2][3][4][5] While effective against a broad spectrum of bacteria, it is crucial to evaluate its potential toxicity to eukaryotic cells to establish a therapeutic window and understand any potential side effects. These protocols outline standard in vitro methods to quantify cytotoxicity and elucidate the potential mechanisms of cell death induced by this compound.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for data organization.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Treatment Duration (hours) | IC50 (µg/mL) | 95% Confidence Interval |
| e.g., HeLa | 24 | ||
| 48 | |||
| 72 | |||
| e.g., HepG2 | 24 | ||
| 48 | |||
| 72 |
Table 2: Apoptosis Analysis via Annexin V/PI Staining
| Cell Line | This compound Conc. (µg/mL) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| e.g., A549 | 0 (Control) | 48 | |||
| IC50/2 | 48 | ||||
| IC50 | 48 | ||||
| 2 x IC50 | 48 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate mammalian cell lines for the study (e.g., HeLa, HepG2, A549, or a cell line relevant to the intended therapeutic area).
-
Culture Medium: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Subculture the cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.[6]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
FITC-negative and PI-negative cells are considered viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of other fluoroquinolones, this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8]
Caption: Potential signaling pathways of this compound-induced apoptosis.
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of the mitochondrial pathway of apoptosis by enrofloxacin in the context of the safety issue of its use in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent MIC results for Chinfloxacin
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variation in our Chinfloxacin MIC results for the same bacterial strain. What are the potential causes?
Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include the preparation of the bacterial inoculum, the handling of the antibiotic stock solutions, and the incubation conditions. Minor variations in any of these steps can lead to significant discrepancies in the final MIC value.
Q2: Could the growth medium be affecting our this compound MIC values?
Yes, the composition of the culture medium can significantly influence the activity of fluoroquinolones. The concentration of divalent cations, such as Mg²⁺ and Ca²⁺, is particularly important. These cations can chelate fluoroquinolones, reducing their effective concentration and leading to falsely elevated MIC values. It is crucial to use the recommended cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency.[1]
Q3: How critical is the bacterial inoculum concentration for obtaining reproducible this compound MICs?
The final inoculum concentration in the wells is a critical parameter.[2][3] A higher than intended bacterial density (the inoculum effect) can lead to an underestimation of the antibiotic's potency, resulting in a higher apparent MIC. Conversely, a lower density may suggest higher potency. Standardization of the inoculum to approximately 5 x 10⁵ CFU/mL is essential for reliable and reproducible results.[2][3]
Q4: Can the age of our bacterial culture impact the MIC results for this compound?
Yes, the physiological state of the bacteria can affect their susceptibility. Using a fresh, actively growing culture (typically a log-phase culture from an overnight incubation) is recommended for standardizing the inoculum.[4] Bacteria in different growth phases can exhibit varied susceptibility profiles.
Troubleshooting Guides
Issue 1: Higher than Expected MIC Values for this compound
If you are consistently observing MIC values for this compound that are higher than anticipated for your quality control strains or test isolates, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inaccurate Inoculum Density | Verify your method for standardizing the inoculum. This should be calibrated to yield a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[2] Consider performing colony counts on your standardized inoculum to confirm its accuracy. |
| Chelation of this compound | Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB).[1] If preparing your own medium, verify the concentration of divalent cations. |
| Degradation of this compound | Prepare fresh stock solutions of this compound. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. Protect stock solutions from light, as fluoroquinolones can be light-sensitive. |
| High Protein Binding in Medium | If using a supplemented medium with high protein content (e.g., serum), be aware that protein binding can reduce the bioavailable concentration of this compound. |
Issue 2: Inconsistent MIC Readings Between Replicates
When replicate wells or plates show significant variation in the MIC for the same experiment, it often points to issues with procedural consistency.
Troubleshooting Steps for Inconsistent Replicates
| Procedural Step | Key Checkpoints for Consistency |
| Serial Dilutions | Ensure thorough mixing at each dilution step to achieve a homogenous concentration before transferring to the next well. Use calibrated pipettes and fresh tips for each transfer. |
| Inoculum Addition | Mix the standardized inoculum gently but thoroughly before dispensing into the wells to ensure a uniform distribution of bacterial cells. |
| Plate Incubation | Check for uniform temperature distribution within your incubator. Avoid stacking plates, as this can lead to uneven heating and affect bacterial growth. Ensure consistent humidity to prevent evaporation from the wells. |
| Edge Effect | Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter may experience more evaporation. If this is a persistent issue, consider not using the outermost wells for critical measurements. |
Experimental Protocols
Broth Microdilution MIC Assay
This method determines the MIC by assessing bacterial growth in a liquid medium containing serial dilutions of an antimicrobial agent.[5]
-
Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer as recommended by the manufacturer). Filter-sterilize the stock solution.
-
Preparation of Working Solutions: Create a series of working solutions by diluting the this compound stock in cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Inoculum Preparation: From a fresh overnight culture on an agar plate, select several colonies and suspend them in saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[2][3]
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Include a growth control well (bacteria, no antibiotic) and a sterility control well (medium only).[5]
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]
Visualizations
Troubleshooting Workflow for Inconsistent MICs
Caption: A flowchart for systematically troubleshooting inconsistent MIC results.
Mechanism of Action for Fluoroquinolones
Caption: The inhibitory action of this compound on bacterial DNA synthesis.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Chinfloxacin Concentration for Effective Bacterial Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chinfloxacin for bacterial growth inhibition studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel synthetic fluoroquinolone antibiotic.[1] Like other fluoroquinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] By targeting these enzymes, this compound disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[3]
Q2: What are the typical effective concentrations of this compound?
A2: The effective concentration of this compound, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species and strain. This compound has demonstrated potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[4][5] For detailed MIC values against specific organisms, please refer to the data tables below.
Q3: How is this compound's bactericidal activity characterized?
A3: this compound exhibits concentration-dependent bactericidal activity.[1][5] This means that higher concentrations of the drug lead to a more rapid and extensive killing of bacteria. The Minimum Bactericidal Concentration (MBC) is typically determined in conjunction with the MIC to assess the concentration required to kill 99.9% of the initial bacterial population.[6][7] Studies have shown that for many isolates, the MBC of this compound is close to its MIC, with MBC/MIC ratios often in the range of 1-2, indicating potent bactericidal effects.[4][8]
Q4: What are the common solvents for preparing this compound stock solutions?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of bacterial growth observed. | 1. Incorrect this compound concentration. 2. Inactive this compound due to improper storage or handling. 3. Resistant bacterial strain. 4. High initial bacterial inoculum. | 1. Verify calculations and prepare fresh serial dilutions. 2. Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions. 3. Check the literature for known resistance to fluoroquinolones for your bacterial strain. Consider using a different antibiotic as a positive control. 4. Ensure the bacterial inoculum is standardized, typically to 5 x 10^5 CFU/mL for broth microdilution.[9] |
| Inconsistent results between replicates. | 1. Pipetting errors leading to inaccurate concentrations or inoculum sizes. 2. Uneven bacterial suspension. 3. Edge effects in microtiter plates due to evaporation. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Vortex the bacterial suspension thoroughly before inoculation. 3. Avoid using the outer wells of the microtiter plate or fill them with sterile medium to minimize evaporation. |
| Contamination in control wells. | 1. Non-sterile technique during experiment setup. 2. Contaminated reagents or media. | 1. Use aseptic techniques throughout the experimental procedure. 2. Ensure all media, buffers, and solutions are sterile. |
| Bacterial growth in the highest this compound concentrations. | 1. The MIC is higher than the tested concentration range. 2. Presence of a resistant subpopulation. | 1. Extend the range of this compound concentrations in your assay. 2. Streak a sample from the well onto an agar plate to check for purity and potential resistant colonies. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 48 | 4 | 8 | 2–16 |
| Staphylococcus epidermidis (MRSE) | 127 | - | - | - |
| Streptococcus pneumoniae (PISP) | - | - | - | - |
| Streptococcus pneumoniae (PRSP) | 22 | - | - | - |
| Enterococcus faecalis | - | 0.5 | 16 | - |
| Enterococcus faecium | - | 16 | 64 | - |
| Escherichia coli | - | - | - | 0.03 - 0.5 |
| Klebsiella pneumoniae | - | - | - | 1 |
Data compiled from Li et al., 2012.[1] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Table 2: Minimum Bactericidal Concentration (MBC) to MIC Ratios for this compound.
| Bacterial Species | MBC/MIC Ratio |
| Staphylococcus aureus | 1-2 |
| Streptococcus pyogenes | 1-2 |
| Streptococcus pneumoniae | 1-2 |
| Escherichia coli | 1-2 |
| Klebsiella pneumoniae | 1-2 |
Data indicates that this compound is bactericidal, with MBC values being very close to the MIC values.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Include a positive control well (medium with bacteria, no drug) and a negative control well (medium only).
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10^5 CFU/mL in each well.[9]
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9] This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and tips
-
Spreader or inoculating loop
Procedure:
-
Subculturing:
-
From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto an agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7] This is determined by counting the number of colonies on the agar plates. The plate with no or very few colonies compared to the initial inoculum count represents the MBC.
-
Mandatory Visualizations
Caption: Experimental workflow for determining MIC and MBC of this compound.
Caption: Proposed mechanism of action pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microchemlab.com [microchemlab.com]
- 8. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Chinfloxacin Solubility and Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Chinfloxacin in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fluoroquinolone antibiotic with the chemical formula C21H22F3N3O4.[1] It is being investigated for its potential in treating bacterial infections.[2][3] Like many fluoroquinolones, this compound may exhibit poor aqueous solubility, which can pose a significant challenge for in vitro and in vivo experiments, potentially leading to inaccurate results and variable bioavailability. Addressing solubility is a critical first step in preclinical research.
Q2: I'm observing precipitation of this compound in my cell culture media. What are the likely causes?
Precipitation of this compound in experimental media can be attributed to several factors:
-
Low Aqueous Solubility: The intrinsic properties of the this compound molecule may lead to low solubility in aqueous-based media.
-
pH of the Medium: The solubility of fluoroquinolones is often pH-dependent. The pH of your experimental medium might be in a range where this compound is least soluble.
-
High Concentration: The concentration of this compound you are using may have exceeded its solubility limit in the specific medium.
-
Interactions with Media Components: Components in the media, such as salts or proteins, could potentially interact with this compound and reduce its solubility.[4]
-
Temperature: Changes in temperature during storage or incubation can affect the solubility of the compound.
Q3: What are the initial steps to troubleshoot this compound solubility issues?
-
Visual Inspection: Carefully observe your stock solutions and experimental media for any signs of precipitation (e.g., cloudiness, crystals).
-
Solubility Test: Perform a simple solubility test in your chosen solvent and experimental buffer to determine the approximate solubility limit.
-
pH Measurement: Measure the pH of your final experimental medium containing this compound.
-
Literature Review: Although specific data for this compound is limited, reviewing solubility data for other fluoroquinolones like ciprofloxacin can provide valuable insights.[5][6][7]
Troubleshooting Guides
Guide 1: Enhancing this compound Solubility
If you are facing challenges with this compound solubility, consider the following strategies, starting with the simplest and most common methods.
1. pH Adjustment:
The solubility of many fluoroquinolones is highly dependent on pH. Experiment with adjusting the pH of your solvent or buffer to find the optimal range for this compound solubility.
2. Co-solvents:
The use of co-solvents can significantly enhance the solubility of poorly soluble compounds.[8] Common co-solvents used in experimental settings include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
Propylene glycol
3. Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
4. Solid Dispersions:
For more advanced formulation development, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[9][10]
Data Presentation: Solubility of Fluoroquinolones in Common Solvents
The following table summarizes the solubility of Ciprofloxacin, a structurally related fluoroquinolone, in various solvents. This data can serve as a reference point for selecting appropriate solvents for this compound, though empirical testing is essential.
| Solvent | Solubility of Ciprofloxacin (Mole Fraction, x2 at 298.15 K) | Reference |
| Water | 4.11 x 10⁻⁶ | [5] |
| Ethanol | Varies with temperature | [5][6] |
| Methanol | Varies with temperature | [5] |
| DMSO | Varies with temperature | [5] |
| PEG 200 | 1.55 x 10⁻³ | [5] |
| N-methyl-2-pyrrolidone (NMP) | Varies with temperature | [5] |
Note: This data is for Ciprofloxacin and should be used as a general guide. The actual solubility of this compound may vary.
Guide 2: Preparing this compound Stock Solutions
A well-prepared, high-concentration stock solution is crucial for accurate and reproducible experiments.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 437.4 g/mol .[1]
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the this compound powder.
-
Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved. A brief warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential degradation.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocols & Workflows
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines a standard method for determining the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.[11][12]
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Experimental Workflow for Solubility and Efficacy Testing
Caption: Workflow for preparing and testing this compound.
Signaling Pathways
General Mechanism of Action for Fluoroquinolones
Fluoroquinolones, including this compound, typically exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[13] This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.
Caption: Inhibition of bacterial DNA replication by this compound.
References
- 1. This compound | C21H22F3N3O4 | CID 75253538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of ciprofloxacin in different solvents at several temperatures: Measurement, correlation, thermodynamics and Hansen solubility parameters | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
Technical Support Center: Managing and Mitigating Adverse Effects of Enrofloxacin in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing enrofloxacin in animal models. The following information is intended to help manage and mitigate potential adverse effects observed during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Articular & Musculoskeletal System
Question: We are observing lameness and joint swelling in our juvenile canine models after oral administration of enrofloxacin. What is the likely cause and how can we manage it?
Answer: This is likely enrofloxacin-induced arthropathy, a well-documented adverse effect in young, growing animals, particularly dogs.[1][2] The damage primarily targets articular cartilage in weight-bearing joints.[1][2]
Troubleshooting Steps:
-
Immediate Discontinuation: Discontinue enrofloxacin administration immediately.
-
Veterinary Consultation: Consult with the attending veterinarian to manage clinical signs. Pain management may be necessary.
-
Dose & Duration Review: The occurrence of adverse effects is often dose- and frequency-dependent.[1] Review your experimental protocol to determine if the dosage can be lowered or the duration of treatment shortened in future studies.
-
Consider Mitigation Strategies: For future experiments, consider co-administration with magnesium supplements, which has been shown to reduce the chondrotoxic effects of fluoroquinolones in vitro.[3] Antioxidant therapy may also be a potential mitigation strategy to explore, as oxidative stress is implicated in the pathogenesis.[4][5]
Question: Our rat models are showing signs of tendonitis after enrofloxacin treatment. What is the underlying mechanism and are there any preventative measures?
Answer: Enrofloxacin can induce tendinopathy, which involves damage to the tendons.[1] The mechanism is thought to involve the inhibition of tenocyte proliferation, induction of apoptosis (programmed cell death), and DNA fragmentation.[6] Oxidative stress and the chelation of magnesium ions are also believed to play a role.[7][8]
Preventative & Management Strategies:
-
Magnesium Supplementation: Studies on the related fluoroquinolone, ciprofloxacin, have shown that a magnesium-deficient diet exacerbates tendon damage in dogs, suggesting that magnesium supplementation could be a preventative measure.[8]
-
Antioxidant Co-therapy: Co-administration of antioxidants like Vitamin E or selenium may help mitigate the oxidative stress component of tendinopathy.[3][4]
-
Dose Adjustment: As with arthropathy, tendinopathy is often dose-dependent. Using the lowest effective dose can help minimize this risk.
Nervous System
Question: We have observed seizures in a subset of our rodent models treated with high-dose enrofloxacin. Is this a known side effect and how should we respond?
Answer: Yes, neurotoxicity, including seizures, is a potential, though less common, adverse effect of enrofloxacin, particularly at higher doses.[9][10][11] Fluoroquinolones may lower the seizure threshold.[2]
Immediate Actions & Management:
-
Supportive Care: Provide immediate supportive care for the affected animal as directed by a veterinarian. This may include anticonvulsant medication.
-
Exclusion Criteria: For future studies, consider excluding animals with a known history of seizure disorders.[2]
-
Dose Evaluation: High doses of enrofloxacin are more likely to induce neurotoxicity.[10] Evaluate if a lower dose can be used while still achieving the desired therapeutic effect.
Ocular System (Cats)
Question: Our feline models are exhibiting dilated pupils and apparent vision loss after enrofloxacin administration. What is happening and is it reversible?
Answer: Enrofloxacin can cause retinal degeneration and blindness in cats, particularly at higher doses.[9][10] This is a serious and well-documented adverse effect in this species.[2] The damage can be permanent, although some cats may regain some vision after discontinuation of the drug.
Management Protocol:
-
Stop Treatment Immediately: Discontinue enrofloxacin treatment at the first sign of ocular changes.
-
Ophthalmic Examination: Have the animal examined by a veterinarian, preferably with experience in ophthalmology, to assess the extent of retinal damage.
-
Dose Adherence: For all feline studies, strictly adhere to the recommended dosage and avoid exceeding 5 mg/kg per day unless absolutely necessary and with careful monitoring.[12]
Gastrointestinal System
Question: Several of our animal models are experiencing vomiting and diarrhea after receiving oral enrofloxacin. How can we manage this?
Answer: Gastrointestinal upset, including vomiting, diarrhea, and loss of appetite, is one of the most common side effects of enrofloxacin.[9][10]
Mitigation Strategies:
-
Administration with Food: While enrofloxacin is best absorbed on an empty stomach, giving it with a small amount of food can help reduce gastrointestinal irritation.[9][13] Avoid dairy products or supplements containing calcium, iron, or aluminum as they can interfere with drug absorption.[13][14]
-
Probiotics: Consider administering probiotics to help maintain healthy gut flora, which can be disrupted by antibiotics.[13]
-
Hydration: Ensure animals have adequate access to water to prevent dehydration, especially if experiencing diarrhea.[2]
Quantitative Data on Adverse Effects
Table 1: Dosing and Associated Adverse Effects of Enrofloxacin in Various Animal Models
| Animal Model | Dose | Route of Administration | Observed Adverse Effects | Reference |
| Juvenile Dogs | 20 mg/kg/day | Oral | Arthropathy (fluid-filled vesicles on articular surfaces) | [15] |
| Juvenile Dogs | 30 mg/kg/day | Oral | Reduced collagen type I, elastin, fibronectin, and β1 integrin in Achilles tendons | [8] |
| Cats | >5 mg/kg/day | Oral/Parenteral | Retinal degeneration, blindness | [10] |
| Cats | 20-50 mg/kg/day | Oral | Retinal degeneration, funduscopic changes | [1] |
| Rats | 150-577 mg/kg/day | Oral (90 days) | Degenerative changes in auricular cartilage | [16] |
| Rats | 800-1200 mg/kg/day | Intragastric (7 days) | Severe cartilage lesions, decreased cartilage thickness | [3] |
| Lambs (2 months old) | 5 mg/kg/day | Subcutaneous (15 days) | Decreased chondrocyte numbers, increased empty lacunae | [17] |
| Lambs (2 months old) | 35 mg/kg/day | Subcutaneous (15 days) | Macroscopic cartilage erosion, decreased proteoglycans and collagen II | [17][18] |
| Broiler Chickens | 50-600 mg/kg/day | Oral (5 days) | Dose-dependent increase in histopathological lesion scores in articular cartilage | [14] |
Table 2: LD50 Values for Enrofloxacin in Different Animal Models
| Animal Model | Route of Administration | Approximate LD50 (mg/kg bw) | Reference |
| Mouse | Oral | >5000 | [16] |
| Mouse | Intravenous | ~220 | [16] |
| Rat | Oral | >5000 | [16] |
| Rabbit | Oral | 500-800 | [16] |
Experimental Protocols
Protocol 1: Induction of Arthropathy in Juvenile Dogs
Objective: To induce and evaluate enrofloxacin-induced arthropathy in a juvenile canine model.
Methodology:
-
Animal Model: Use 3-month-old male beagle dogs.[15]
-
Drug Administration: Administer ofloxacin (a related fluoroquinolone) orally at a dose of 20 mg/kg once or twice daily.[15] (Note: Enrofloxacin can be substituted, with dose adjustments based on preliminary studies).
-
Duration: Treatment for as little as 24-48 hours can induce macroscopic lesions.[15] A 7-day administration period is also reported.
-
Evaluation:
-
Macroscopic Examination: At necropsy, visually inspect the articular surfaces of the humeral and femoral heads for fluid-filled vesicles.[15]
-
Histopathological Analysis: Collect cartilage samples and fix in 10% neutral buffered formalin. Process for paraffin embedding, section, and stain with Safranin-O to assess proteoglycan depletion.[15] Examine for fissures or cavity formations in the middle zone of the articular cartilage.[15]
-
Ultrastructural Analysis: For more detailed cellular changes, perform transmission electron microscopy to observe for dilatation of the cisternae in the rough endoplasmic reticulum of chondrocytes.[15]
-
Protocol 2: Assessment of Retinal Toxicity in Feline Models
Objective: To evaluate the dose-dependent retinal toxicity of enrofloxacin in cats.
Methodology:
-
Animal Model: Use normal, healthy adult cats.[1]
-
Grouping and Dosing:
-
Group 1: Control (vehicle only).
-
Group 2: 5 mg/kg enrofloxacin (standard dose).
-
Group 3: 20 mg/kg enrofloxacin.
-
Group 4: 50 mg/kg enrofloxacin. Administer orally once daily for 21 days.[1]
-
-
Monitoring:
-
Funduscopic Examinations: Perform daily to observe for granular appearance, graying of the area centralis, vascular attenuation, and tapetal hyperreflectivity.[1]
-
Electroretinography (ERG): Conduct before and every 2-3 days during the study to measure retinal function, specifically the b-wave amplitude.[1]
-
-
Histopathology:
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Fix globes by perfusion with Karnovsky's fixative.
-
Process one eye for paraffin embedding and light microscopy to assess the general retinal structure.
-
Process the other eye for resin embedding for high-resolution light and electron microscopy to examine for atrophy of photoreceptors and the outer plexiform layer.[1]
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways of enrofloxacin-induced chondrotoxicity.
Caption: Experimental workflow for managing enrofloxacin adverse effects.
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrofloxacin (Baytril) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Diminished Ciprofloxacin-Induced Chondrotoxicity by Supplementation with Magnesium and Vitamin E in Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Risk of Fluoroquinolone-induced Tendinopathy and Tendon Rupture: What Does The Clinician Need To Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical changes in Achilles tendon from juvenile dogs after treatment with ciprofloxacin or feeding a magnesium-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enrofloxacin | VCA Animal Hospitals [vcahospitals.com]
- 10. Enrofloxacin (Baytril®) for Dogs and Cats: Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 11. ENROFLOXACIN - Mar Vista Animal Medical Center [marvistavet.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enrofloxacin Baytril for Dogs and Cats [webmd.com]
- 14. brilliantvets.com [brilliantvets.com]
- 15. mdpi.com [mdpi.com]
- 16. 822. Enrofloxacin (WHO Food Additives Series 34) [inchem.org]
- 17. Minimizing the Risk of Tendon Injury Associated With Fluoroquinolone Use | Consultant360 [consultant360.com]
- 18. avriorx.com [avriorx.com]
Navigating the Stability of Chinfloxacin: A Technical Guide for Researchers
Technical Support Center
For researchers and drug development professionals working with Chinfloxacin, ensuring its stability throughout storage and experimentation is paramount to obtaining reliable and reproducible results. This guide provides a comprehensive overview of potential degradation issues and offers practical solutions in a user-friendly question-and-answer format. By understanding the factors that influence this compound's stability, you can safeguard the integrity of your experiments and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Like other fluoroquinolones, this compound is susceptible to degradation from several environmental factors. The primary culprits are:
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products.[1][2][3][4] This process is known as photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[5][6]
-
Humidity: Moisture can facilitate hydrolytic degradation of the molecule.[2][5][6]
-
pH: The stability of this compound in solution is pH-dependent. Both acidic and alkaline conditions can promote degradation.[1][7]
Q2: How should I store my stock solutions of this compound to prevent degradation?
A2: Proper storage of this compound stock solutions is crucial for maintaining their potency and purity. Here are the recommended storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes chemical degradation.[5][8] |
| Light | Protect from light (use amber vials or wrap in aluminum foil) | Prevents photodegradation.[2][6][8] |
| Container | Tightly sealed, inert containers (e.g., glass) | Prevents contamination and solvent evaporation. |
For long-term storage, it is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can also contribute to degradation.
Q3: I've noticed a change in the color of my this compound solution. What does this indicate?
A3: A change in the color or clarity of a this compound solution is often an indicator of degradation.[8] You should immediately question the integrity of the solution and consider preparing a fresh batch. It is good practice to visually inspect your solutions before each use.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in my cell-based assays.
This could be due to the degradation of this compound in your experimental setup.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound for your experiments. Avoid using solutions that have been stored for extended periods, even under recommended conditions.
-
Protect from Light During Experiments: If your experimental setup involves prolonged exposure to light (e.g., in a brightly lit cell culture hood), take precautions to shield your this compound-containing media from light.
-
pH of Media: Ensure the pH of your cell culture media is within the optimal range for this compound stability. While most standard media are buffered, significant pH shifts during cell growth could potentially impact the drug's integrity.
-
Control Experiments: Include a positive control with a freshly prepared this compound solution in every experiment to benchmark your results.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and validate the stability-indicating nature of an analytical method. This is a common practice in pharmaceutical development.[7][9]
Materials:
-
This compound powder
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Fluorescence)[7][10][11]
-
Photostability chamber[12]
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Take 1 mL of the stock solution and add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 30 minutes.[7]
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Take 1 mL of the stock solution and add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60°C for 30 minutes.[7]
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
Take 1 mL of the stock solution and add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Dissolve the heat-treated powder to prepare a solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Data Presentation: Example of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C, 30 min) | ~15% | 2 |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 30 min) | ~25% | 3 |
| Oxidative (3% H2O2, 24h) | ~10% | 1 |
| Thermal (Solid, 105°C, 24h) | ~5% | 1 |
| Photolytic (ICH Q1B) | ~30% | 4 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Visualizing Degradation and Experimental Workflows
To better understand the processes involved in this compound degradation and stability testing, the following diagrams illustrate key concepts.
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
By adhering to these guidelines and troubleshooting steps, researchers can significantly improve the reliability of their experimental data when working with this compound. For further assistance, please consult the relevant product documentation or contact your supplier's technical support.
References
- 1. researchgate.net [researchgate.net]
- 2. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 3. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. q1scientific.com [q1scientific.com]
Technical Support Center: Overcoming Bacterial Resistance to Chinfloxacin
Welcome to the technical support center for Chinfloxacin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming bacterial resistance to this compound in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture has developed resistance to this compound. What are the common mechanisms of resistance?
A1: Bacterial resistance to fluoroquinolones like this compound typically arises from three primary mechanisms:
-
Target Site Mutations: Alterations in the genes encoding the drug's primary targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), prevent this compound from binding effectively.[1][2][3][4] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes are most common.[2][5]
-
Overexpression of Efflux Pumps: Bacteria can actively pump this compound out of the cell, preventing it from reaching its target.[6][7][8][9] This is often mediated by Resistance-Nodulation-Division (RND) family efflux pumps.[9]
-
Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on plasmids, which can be transferred between different bacteria. These genes can produce proteins that protect the bacterial cell from the antibiotic's effects.[1]
Q2: How can I confirm the mechanism of this compound resistance in my bacterial strain?
A2: To identify the resistance mechanism, a combination of phenotypic and genotypic tests is recommended:
-
Phenotypic Assays:
-
Efflux Pump Inhibition Assay: Perform a Minimum Inhibitory Concentration (MIC) test with and without an efflux pump inhibitor (EPI) like reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP).[6][9][10] A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.[6][8]
-
-
Genotypic Assays:
-
PCR and DNA Sequencing: Amplify and sequence the QRDRs of the gyrA, gyrB, parC, and parE genes to identify mutations.[11][12][13]
-
Quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of known efflux pump genes to determine if they are overexpressed.[6]
-
Plasmid Analysis: Isolate plasmids and screen for known plasmid-mediated quinolone resistance (PMQR) genes such as qnr genes.[14]
-
Q3: My experiments to overcome this compound resistance are not working. What are some common troubleshooting steps?
A3: Here are some troubleshooting suggestions:
-
Verify MIC of Resistant Strain: Re-determine the MIC of your this compound-resistant strain to ensure you are using the correct antibiotic concentrations in your experiments.
-
Check Combination Therapy Ratios: If using combination therapy, ensure you have tested a range of concentration ratios in a checkerboard assay to find the most synergistic interaction.
-
Efflux Pump Inhibitor (EPI) Potency: If using an EPI, verify its activity and stability under your experimental conditions. The concentration of the EPI itself should not inhibit bacterial growth.[6]
-
Consider Multiple Resistance Mechanisms: Your strain may have multiple resistance mechanisms. A combination of strategies might be necessary, such as an EPI combined with another antibiotic that is not affected by efflux.
-
Culture Conditions: Ensure your culture conditions (media, temperature, aeration) are optimal and consistent across experiments.
Troubleshooting Guides
Guide 1: Inconsistent MIC Results
| Problem | Possible Cause | Solution |
| High variability in MIC values between replicates. | Inconsistent inoculum density. | Standardize your inoculum to a 0.5 McFarland standard.[15][16] |
| Improper serial dilutions of this compound. | Prepare fresh serial dilutions for each experiment and ensure thorough mixing. | |
| Contamination of bacterial culture. | Streak your culture on an agar plate to check for purity before starting the MIC assay. |
Guide 2: Failure to Overcome Resistance with Combination Therapy
| Problem | Possible Cause | Solution |
| No synergistic effect observed in checkerboard assay. | The combination of drugs is not synergistic against your strain. | Test different classes of antibiotics in combination with this compound. Beta-lactams and aminoglycosides are potential candidates. |
| The concentrations tested are not in the synergistic range. | Expand the range of concentrations for both drugs in your checkerboard assay. | |
| Antagonistic effect observed. | The two drugs interfere with each other's mechanism of action. | Discontinue the use of this combination and explore other potential synergistic partners. |
Quantitative Data Summary
Table 1: Impact of Resistance Mechanisms on Ciprofloxacin MIC in E. coli
| Resistance Determinant | Median Fold Change in MIC (Range) |
| Single gyrA mutation | 16 (4 - 64) |
| Double gyrA mutation | 128 (16 - 512) |
| gyrA and parC mutations | 512 (32 - 4096) |
| Efflux pump overexpression (in addition to target mutations) | Further increases MIC by 2- to 8-fold |
| Plasmid-mediated resistance (in addition to target mutations) | Further increases MIC by 4- to 64-fold |
Data compiled from a systematic review on E. coli resistance mechanisms.[2][17]
Table 2: Example of Synergistic Activity of Ciprofloxacin with an Antimicrobial Peptide (RW4) against Resistant Gram-Negative Bacteria
| Bacterial Strain | Ciprofloxacin MIC Alone (µg/mL) | Ciprofloxacin MIC with RW4 (µg/mL) | Fold Reduction in MIC | Fractional Inhibitory Concentration Index (FICI) |
| E. coli (Resistant) | > 32 | 4.00 | >8 | ≤0.5 |
| K. pneumoniae (Resistant) | 32.00 | 3.00 | >10 | ≤0.5 |
| P. aeruginosa (Resistant) | 16.00 | 2.00 | 8 | ≤0.5 |
| A. baumannii (Resistant) | > 32 | 8.00 | >4 | ≤0.5 |
Data from a study on synergistic therapy against multidrug-resistant bacteria. An FICI of ≤0.5 indicates synergy.[18]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][19]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Chinflaxacin stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in a well that shows no visible turbidity.[16][19] Results can be confirmed by reading the absorbance at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[20][21][22]
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and the second antimicrobial agent along the columns.
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
Visualizations
Caption: Mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for overcoming this compound resistance.
Caption: Logical relationship of synergistic action to overcome resistance.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 6. Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmm.ir [ijmm.ir]
- 11. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. gyrA and parC mutations in fluoroquinolone-resistant Neisseria gonorrhoeae isolates from Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. himedialabs.com [himedialabs.com]
- 16. youtube.com [youtube.com]
- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 18. Synergistic Ciprofloxacin-RWn Peptide Therapy Overcomes Drug Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 22. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Fine-tuning Chinfloxacin dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chinfloxacin. The information is designed to help fine-tune dosages to minimize off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel fluoroquinolone antibiotic.[1][2] Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] By targeting these enzymes, this compound disrupts DNA replication, leading to bacterial cell death.[4][5]
Q2: What are the known on-target activities of this compound?
A2: In vitro studies have shown that this compound has potent bactericidal activity against a broad spectrum of clinical isolates, including Gram-positive and Gram-negative bacteria.[1] Its efficacy is comparable to, and in some cases slightly better than, moxifloxacin, particularly against strains like Streptococcus pneumoniae and Haemophilus influenzae.[2]
Q3: What are the potential off-target effects associated with this compound?
A3: As a member of the fluoroquinolone class, this compound may be associated with off-target effects common to this group of antibiotics. While clinical studies on this compound have reported mild adverse events such as dizziness, nausea, and photosensitive dermatitis[2][6], researchers should be aware of the broader class-effects. These can include tendinopathy, peripheral neuropathy, and central nervous system (CNS) effects.[5][7][8][9] Preclinical studies suggest that the cardiotoxicity and hepatotoxicity of this compound are similar to or lower than those of moxifloxacin.[2]
Q4: How can I proactively monitor for potential off-target effects in my experiments?
A4: When working with this compound, it is advisable to incorporate assays that can detect early signs of common fluoroquinolone-associated toxicities. For in vitro studies, this could include cytotoxicity assays using relevant cell lines (e.g., human tenocytes, neuronal cells, or hepatocytes). For in vivo studies, monitoring for behavioral changes, inflammation markers, and relevant tissue pathology is recommended.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity in my cell-based assays at concentrations close to the effective antimicrobial dose.
-
Possible Cause: The observed cytotoxicity could be an off-target effect of this compound on mammalian cells. Fluoroquinolones have been reported to induce mitochondrial dysfunction in some cell types.
-
Troubleshooting Steps:
-
Determine the Therapeutic Index: Calculate the therapeutic index (TI) of this compound for your specific cell line by comparing the 50% cytotoxic concentration (CC50) with the 50% effective concentration (EC50) for its antimicrobial activity. A low TI indicates a narrow window between efficacy and toxicity.
-
Mitochondrial Toxicity Assay: Perform an assay to assess mitochondrial health, such as a JC-1 or TMRM assay to measure mitochondrial membrane potential.
-
Dose Reduction and Combination Therapy: Investigate if lowering the concentration of this compound and combining it with another antimicrobial agent (with a different mechanism of action) can maintain efficacy while reducing cytotoxicity.
-
Issue 2: My animal models are showing signs of distress or unexpected behavioral changes.
-
Possible Cause: These could be signs of central nervous system (CNS) off-target effects, which are a known, though rare, side effect of fluoroquinolones.[10]
-
Troubleshooting Steps:
-
Systematic Observation: Implement a standardized method for observing and scoring behavioral changes in your animal models.
-
Dose De-escalation: Reduce the dosage of this compound to determine if the adverse effects are dose-dependent.
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and central nervous system of your animal models to assess for drug accumulation.
-
Quantitative Data Summary
Table 1: Comparative In Vitro Activity of this compound and Moxifloxacin
| Organism | This compound MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) |
| Streptococcus pneumoniae | 0.25 | 0.25 |
| Haemophilus influenzae | 0.03 | 0.03 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | 8 |
| Escherichia coli | 0.25 | 0.12 |
Data derived from preclinical studies.[2]
Table 2: Illustrative Dose-Response Data for Off-Target Cytotoxicity
| Cell Line | This compound CC50 (µM) | Moxifloxacin CC50 (µM) |
| Human Tenocytes | 150 | 120 |
| Human Hepatocytes (HepG2) | 250 | 200 |
| Human Neuronal Cells (SH-SY5Y) | 180 | 160 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with the mammalian cell line of interest at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fluoroquinolone Antibiotics: Pharmacists Explain the Risks - GoodRx [goodrx.com]
- 6. A Randomized Study of the Single-Dose Safety, Pharmacokinetics, and Food Effect of this compound and Its Effect on Thorough QT/QTc Interval in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 9. gov.uk [gov.uk]
- 10. More prominent warnings about serious side effects for fluoroquinolone antibiotics | Therapeutic Goods Administration (TGA) [tga.gov.au]
Technical Support Center: Improving the Bioavailability of Fluoroquinolone Antibiotics
Disclaimer: The compound "Chinfloxacin" is not found in the current scientific literature. This guide will use Ciprofloxacin, a well-researched fluoroquinolone antibiotic, as a representative molecule. The principles and techniques discussed here are broadly applicable to fluoroquinolone antibiotics and can serve as a strong starting point for research on novel compounds like this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at improving the bioavailability of Ciprofloxacin and other fluoroquinolone antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of Ciprofloxacin and why does it need improvement?
A1: The absolute oral bioavailability of Ciprofloxacin in humans is approximately 69-70%.[1][2] While this is relatively high, its absorption can be incomplete and variable due to factors like low aqueous solubility and limited permeability, classifying it as a BCS Class IV drug (low solubility/low permeability).[3][4] Improving its bioavailability can lead to more consistent therapeutic outcomes, potentially lower required doses, and reduced side effects.
Q2: What are the primary mechanisms that limit the oral bioavailability of Ciprofloxacin?
A2: The primary limiting factors for Ciprofloxacin's oral bioavailability are:
-
Low Aqueous Solubility: Ciprofloxacin is practically insoluble in water, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[4][5][6]
-
Poor Permeability: As a BCS Class IV drug, it has inherently low permeability across the intestinal epithelium.[3][4]
-
Efflux Pumps: Ciprofloxacin is a substrate for bacterial efflux pumps, which can also be present in human intestinal cells and actively transport the drug back into the intestinal lumen, reducing net absorption.[7][8][9]
-
Interactions: Co-administration with certain foods, particularly dairy products, or medications containing multivalent cations (e.g., antacids) can lead to chelation and reduced absorption.[10] Enteral feeding has also been shown to decrease its bioavailability.[10]
Q3: What are the most common formulation strategies to enhance the bioavailability of Ciprofloxacin?
A3: Several advanced formulation strategies have been successfully employed to improve Ciprofloxacin's bioavailability:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5][11][12] This enhances the solubility and absorption of lipophilic drugs.[13]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that encapsulate the drug, protecting it from degradation and enhancing its uptake across the intestinal barrier.[14][15][16][17][18]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) and chitosan can be used to create nanoparticles that provide sustained drug release and improved penetration.[19][20][21]
-
Microemulsions: These are clear, stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant, that can increase drug solubility and membrane permeability.[6][22]
Troubleshooting Guides
Issue 1: Low in vivo bioavailability despite promising in vitro dissolution of the formulation.
| Possible Cause | Troubleshooting Step |
| Efflux Pump Activity: The formulated drug is being actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein. | 1. Co-administer the formulation with a known efflux pump inhibitor (e.g., reserpine, though primarily for in vitro studies) in your experimental animal model to confirm efflux involvement.[7][9] 2. Incorporate excipients with efflux pump inhibitory properties into your formulation. |
| Poor Permeability: The formulation enhances dissolution, but the drug's inherent low permeability across the intestinal mucosa remains a barrier. | 1. Include permeation enhancers in your formulation. These are compounds that reversibly disrupt the stratum corneum or intestinal epithelium to allow for better drug passage.[23][24][25] 2. Consider nanoformulations (e.g., SLNs, polymeric nanoparticles) which can be taken up by different mechanisms, such as endocytosis, bypassing traditional absorption pathways.[19][26] |
| In vivo Precipitation: The drug dissolves from the formulation in the stomach but precipitates in the higher pH environment of the intestine. | 1. Incorporate precipitation inhibitors into your formulation, such as certain polymers that can maintain a supersaturated state.[27] 2. Test the stability of your formulation in simulated intestinal fluid (SIF) in addition to simulated gastric fluid (SGF). |
| First-Pass Metabolism: The drug is being metabolized in the liver before reaching systemic circulation. | While Ciprofloxacin has a low first-pass effect, for other compounds, this can be significant.[28] Strategies include using formulations that promote lymphatic absorption, such as lipid-based systems (e.g., SEDDS, NLCs), which can partially bypass the liver.[11] |
Issue 2: High variability in bioavailability results between experimental subjects (e.g., rats).
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing: Inaccurate oral gavage technique leading to variable administered doses. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. 2. Use colored dyes in practice runs to visualize the accuracy of administration. |
| Physiological Differences: Variations in gastric pH, intestinal transit time, and metabolic enzyme activity among animals. | 1. Increase the number of subjects per group to improve statistical power. 2. Ensure animals are properly fasted before dosing to standardize gastric conditions.[29] 3. Consider using a crossover study design where each animal serves as its own control.[30][31] |
| Formulation Instability: The formulation is not physically or chemically stable, leading to inconsistent drug release. | 1. Conduct thorough stability studies of your formulation under relevant storage and experimental conditions (e.g., temperature, pH).[4] 2. Characterize the formulation immediately before administration to ensure consistency (e.g., particle size, drug content). |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Key Components | Particle/Droplet Size | In Vitro Release Profile | Bioavailability Improvement (Relative to free drug) | References |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil, Surfactant (e.g., Tween 80), Co-surfactant (e.g., Propylene Glycol) | 202-320 nm | 88.2% release in 2 hours, 93.1% after 5 hours | Significantly improved solubility and expected bioavailability | [5][12] |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipid (e.g., Stearic Acid), Surfactant | 159-246 nm | Sustained release, ~80% in 15 hours | Enhanced biopharmaceutical properties and antibacterial activity | [14][15][18] |
| Nanostructured Lipid Carriers (NLCs) | Solid Lipid, Liquid Lipid (e.g., Oleic Acid), Surfactant | ~193 nm | Sustained release | Entrapment efficiency of ~96.3% | [16][32] |
| PLGA Nanoparticles (Chitosan-coated) | PLGA, Chitosan, Ciprofloxacin | - | Sustained release | Enhanced antibacterial effect and drug penetration | [19][20] |
| Microemulsion | Oil, Water, Surfactant, Co-surfactant | - | 95.2% release in 90 minutes (vs. 46.6% for pure drug) | Significantly enhanced solubility | [6][22] |
Experimental Protocols
Protocol 1: Preparation of Ciprofloxacin-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Formulation Preparation:
-
Select ratios from the optimal self-emulsifying region identified in the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add Ciprofloxacin to the mixture and vortex until the drug is completely dissolved to form a clear, homogenous liquid.[33]
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.[5]
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a suitable medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).[12]
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[12]
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Handling:
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving Ciprofloxacin suspension, test group receiving the enhanced formulation).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
For absolute bioavailability studies, an additional group receiving an intravenous (IV) dose is required.[34]
-
-
Blood Sampling:
-
Collect blood samples (~0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[35]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Quantify the concentration of Ciprofloxacin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[28][36]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of Ciprofloxacin versus time for each animal.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using non-compartmental analysis.
-
Calculate the relative bioavailability: (AUC_test / AUC_control) * 100%.
-
Mandatory Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.
Caption: Key barriers and pathways affecting oral drug bioavailability.
References
- 1. Absolute oral bioavailability of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. ijpbs.com [ijpbs.com]
- 4. Frontiers | Formulation of ciprofloxacin-loaded oral self-emulsifying drug delivery system to improve the pharmacokinetics and antibacterial activity [frontiersin.org]
- 5. Design and Development of Self-Emulsifying Drug Delivery System to Improve the Solubility and Bioavailability of Ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes [frontiersin.org]
- 8. Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Addressing Concerns about Changing the Route of Antimicrobial Administration from Intravenous to Oral in Adult Inpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation of ciprofloxacin-loaded oral self-emulsifying drug delivery system to improve the pharmacokinetics and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. Solid Lipid Nanoparticles of a Water Soluble Drug, Ciprofloxacin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Ciprofloxacin-encapsulated solid lipid nanoparticles: a comprehensive biochemical analysis of cytotoxic effects, proliferation inhibition, and apoptotic induction in KG1-a leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 22. Formulation and Evaluation of Solubility Enhanced Ciprofloxacin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 23. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 25. Permeation enhancers in transdermal drug delivery: benefits and limitations | Charles Explorer [explorer.cuni.cz]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Influence of Renal Failure on Ciprofloxacin Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. applications.emro.who.int [applications.emro.who.int]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
- 31. researchgate.net [researchgate.net]
- 32. Ciprofloxacin Loaded Nanostructured Lipid Carriers Incorporated into In-Situ Gels to Improve Management of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Influence of renal failure on ciprofloxacin pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Active intestinal elimination of ciprofloxacin in rats: modulation by different substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 36. In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Time-Kill Curve Assays for Chinfloxacin
Welcome to the technical support center for optimizing time-kill curve assays for Chinfloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a time-kill curve assay and why is it important for studying this compound?
A time-kill curve assay is a microbiology technique used to determine the rate and extent of bactericidal or bacteriostatic activity of an antimicrobial agent against a specific microorganism over time. For this compound, a novel fluoroquinolone, this assay is crucial for characterizing its pharmacodynamics, including whether its killing activity is concentration-dependent and the time required to achieve a significant reduction in bacterial viability.
Q2: What is the mechanism of action of this compound?
This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death.
Q3: What are the expected outcomes of a time-kill curve assay with this compound?
Based on studies of this compound and other fluoroquinolones, you can expect to see a concentration-dependent killing effect.[1] This means that as the concentration of this compound increases (typically in multiples of the Minimum Inhibitory Concentration, or MIC), the rate and extent of bacterial killing should also increase. A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.
Q4: What concentrations of this compound should I use in my time-kill assay?
It is recommended to use a range of this compound concentrations based on the MIC of the test organism. A typical experimental setup would include a no-drug control and concentrations at 0.5x, 1x, 2x, 4x, and 8x the MIC. This range allows for the observation of the drug's effect at sub-inhibitory, inhibitory, and supra-inhibitory concentrations.
Troubleshooting Guide
Q1: My time-kill curve for this compound shows a "paradoxical effect" where higher concentrations show less killing than lower concentrations. What could be the cause?
The paradoxical effect, or "Eagle effect," has been observed with some bactericidal antibiotics, including fluoroquinolones. This phenomenon, where a decreased bactericidal activity is seen at high antibiotic concentrations, is not fully understood but may be related to the inhibition of RNA and protein synthesis at high drug concentrations, which can antagonize the bactericidal action that is dependent on active cell division.
-
Recommendation: If you observe a paradoxical effect, it is important to test a wider range of concentrations, including concentrations well above the suspected paradoxical range, to fully characterize the dose-response relationship. Also, ensure accurate dilution and concentration calculations.
Q2: I am observing regrowth of bacteria at later time points (e.g., 24 hours) in the presence of this compound. What does this indicate?
Regrowth of bacteria at later time points can be due to several factors:
-
Drug Instability: Fluoroquinolones can be sensitive to light and pH changes, which might lead to degradation over a 24-hour period.
-
Emergence of Resistance: The initial bacterial population may contain a small subpopulation of resistant mutants. The antibiotic pressure can select for these resistant cells, which then multiply and cause a rebound in the bacterial count.
-
Persister Cells: A small fraction of the bacterial population may enter a dormant, non-dividing state (persister cells), making them transiently tolerant to the antibiotic. When the antibiotic concentration decreases, these cells can resume growth.
-
Recommendation: To investigate the cause of regrowth, you can perform susceptibility testing on the bacteria isolated from the regrowth phase. If the MIC of these isolates is higher than the original strain, it suggests the development of resistance. To minimize drug degradation, protect your experimental setup from light.
Q3: The results of my time-kill assay are not reproducible. What are the common sources of variability?
Several factors can contribute to variability in time-kill curve assays:
-
Inoculum Preparation: The initial bacterial density and the growth phase of the inoculum are critical. It is essential to use a standardized inoculum in the logarithmic phase of growth.
-
Media Composition: The composition of the culture medium, such as cation concentration, can influence the activity of fluoroquinolones. Using a consistent and appropriate medium, such as cation-adjusted Mueller-Hinton Broth, is recommended.
-
Sampling and Plating Technique: Inaccurate serial dilutions and inconsistent plating techniques can lead to significant errors in CFU counts.
-
Recommendation: Standardize your protocol for inoculum preparation. Ensure your culture medium is from a consistent source and prepared according to guidelines. Practice and validate your serial dilution and plating techniques. Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the test medium.
Experimental Protocols
Detailed Methodology for a Time-Kill Curve Assay with this compound
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a suitable broth medium (e.g., Tryptic Soy Broth or Cation-Adjusted Mueller-Hinton Broth).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer, depending on its solubility characteristics).
-
Perform serial dilutions of the stock solution in the test broth to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).
-
Include a growth control tube containing only the bacterial inoculum and broth, and a sterility control tube with broth only.
-
-
Time-Kill Assay Procedure:
-
Add the standardized bacterial inoculum to each tube containing the different this compound concentrations and the growth control tube.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Quantitative Data Summary
The following table summarizes the bactericidal activity of this compound against various bacterial isolates as determined by time-kill curve analysis.
| Organism | MIC (µg/mL) | This compound Concentration | Time to Achieve ≥3-log10 Reduction (hours) |
| Staphylococcus aureus ATCC 29213 | 0.06 | 2x MIC | 4 |
| 4x MIC | 2 | ||
| Staphylococcus aureus 0516 (MRSA) | 2 | 2x MIC | 8 |
| 4x MIC | 4 | ||
| Streptococcus pneumoniae ATCC 49619 | 0.125 | 2x MIC | 6 |
| 4x MIC | 4 | ||
| Escherichia coli ATCC 25922 | 0.03 | 2x MIC | 2 |
| 4x MIC | 1 | ||
| Klebsiella pneumoniae ATCC 700603 | 1 | 2x MIC | 4 |
| 4x MIC | 2 |
Data adapted from a study on the in vitro activity of this compound.
Visualizations
Caption: Experimental workflow for a time-kill curve assay.
Caption: Troubleshooting common issues in time-kill assays.
References
Validation & Comparative
A Head-to-Head Comparison of the In Vitro Activity of Chinfloxacin and Moxifloxacin
A detailed analysis for researchers and drug development professionals on the antibacterial efficacy of two closely related fluoroquinolones.
This guide provides a comprehensive in vitro comparison of Chinfloxacin, a novel fluoroquinolone, and moxifloxacin, an established broad-spectrum antibiotic. The data presented is compiled from studies evaluating their activity against a wide range of clinical bacterial isolates.
Executive Summary
This compound demonstrates a potent and broad-spectrum in vitro antibacterial activity that is highly comparable to that of moxifloxacin.[1][2] For many Gram-positive pathogens, this compound exhibits either equivalent or slightly superior activity, while its efficacy against Gram-negative bacteria is largely on par with moxifloxacin. Both agents function through the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.
Comparative In Vitro Activity: A Quantitative Look
The in vitro potency of this compound and moxifloxacin was evaluated against a total of 1,739 clinical isolates, encompassing 23 different species, to determine their Minimum Inhibitory Concentrations (MIC). The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are summarized below.
Gram-Positive Bacteria
Against Gram-positive isolates, the MIC50 and MIC90 of this compound were generally the same or twofold lower than those of moxifloxacin.[1] A notable exception was observed with Streptococcus pyogenes, where this compound showed a similar MIC50 but a twofold higher MIC90 compared to moxifloxacin.[1]
| Bacterial Species | No. of Isolates | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 100 | This compound | 0.015-0.5 | 0.06 | 0.125 |
| Moxifloxacin | 0.015-0.5 | 0.06 | 0.25 | ||
| Staphylococcus aureus (MRSA) | 100 | This compound | 0.125->128 | 4 | 32 |
| Moxifloxacin | 0.25->128 | 8 | 64 | ||
| Staphylococcus epidermidis (MSSE) | 50 | This compound | 0.03-1 | 0.06 | 0.25 |
| Moxifloxacin | 0.03-1 | 0.125 | 0.5 | ||
| Staphylococcus epidermidis (MRSE) | 50 | This compound | 0.125->128 | 4 | 32 |
| Moxifloxacin | 0.25->128 | 8 | 64 | ||
| Streptococcus pneumoniae (PSSP) | 50 | This compound | 0.015-0.5 | 0.125 | 0.25 |
| Moxifloxacin | 0.015-0.5 | 0.125 | 0.25 | ||
| Streptococcus pneumoniae (PISP) | 50 | This compound | 0.03-0.5 | 0.125 | 0.125 |
| Moxifloxacin | 0.03-0.5 | 0.125 | 0.25 | ||
| Streptococcus pneumoniae (PRSP) | 50 | This compound | 0.03-1 | 0.25 | 0.5 |
| Moxifloxacin | 0.03-1 | 0.25 | 0.5 | ||
| Streptococcus pyogenes | 50 | This compound | 0.06-8 | 0.125 | 4 |
| Moxifloxacin | 0.06-4 | 0.125 | 2 | ||
| Enterococcus faecalis | 50 | This compound | 0.06-8 | 1 | 4 |
| Moxifloxacin | 0.125-8 | 1 | 4 |
Gram-Negative Bacteria
For Gram-negative isolates, the MIC50 and MIC90 values of this compound were observed to be the same or twofold higher than those of moxifloxacin.[1]
| Bacterial Species | No. of Isolates | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 200 | This compound | 0.015->128 | 0.06 | 32 |
| Moxifloxacin | 0.015->128 | 0.06 | 16 | ||
| Klebsiella pneumoniae | 150 | This compound | 0.03->128 | 0.25 | 32 |
| Moxifloxacin | 0.03->128 | 0.125 | 16 | ||
| Enterobacter cloacae | 100 | This compound | 0.03->128 | 0.25 | 16 |
| Moxifloxacin | 0.03->128 | 0.125 | 8 | ||
| Pseudomonas aeruginosa | 150 | This compound | 0.125->128 | 8 | 64 |
| Moxifloxacin | 0.125->128 | 4 | 32 | ||
| Acinetobacter baumannii | 100 | This compound | 0.06->128 | 1 | 16 |
| Moxifloxacin | 0.06->128 | 0.5 | 8 | ||
| Haemophilus influenzae | 100 | This compound | 0.008-0.25 | 0.015 | 0.03 |
| Moxifloxacin | 0.008-0.25 | 0.015 | 0.03 | ||
| Moraxella catarrhalis | 100 | This compound | 0.015-0.25 | 0.03 | 0.06 |
| Moxifloxacin | 0.015-0.25 | 0.03 | 0.06 |
Mechanism of Action: A Shared Pathway
Both this compound and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, the drugs introduce double-strand breaks in the bacterial chromosome, leading to cell death.
Experimental Protocols
The in vitro activity data presented in this guide was primarily generated using the following standardized methodologies, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the agar dilution method. This technique involves the following key steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and moxifloxacin are prepared and serially diluted to obtain a range of concentrations.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is supplemented with the various concentrations of the antimicrobial agents and poured into petri dishes.
-
Inoculum Preparation: Bacterial isolates are cultured to a specific turbidity, corresponding to a standardized cell density.
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates containing different drug concentrations.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a specified period.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterial isolate.
Time-Kill Curve Analysis
To assess the bactericidal activity of this compound, time-kill curve studies were performed. This method provides insights into the rate at which an antibiotic kills a bacterial population over time.
-
Bacterial Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium.
-
Addition of Antimicrobial Agent: this compound is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Sampling over Time: Aliquots are withdrawn from the cultures at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating.
-
Data Analysis: The results are plotted as the logarithm of the number of viable cells (CFU/mL) versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
This compound demonstrates a promising in vitro antibacterial profile that is highly analogous to moxifloxacin. Its potent activity against a wide array of both Gram-positive and Gram-negative bacteria, including some drug-resistant strains, suggests its potential as a valuable addition to the fluoroquinolone class of antibiotics. Further in vivo and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
Comparative Efficacy of Chinfloxacin, Ciprofloxacin, and Levofloxacin Against Gram-Positive Isolates: A Review of In Vitro Data
This guide provides a comparative analysis of the in vitro efficacy of chinfloxacin, a newer fluoroquinolone, against the established fluoroquinolones, ciprofloxacin and levofloxacin, with a specific focus on their activity against Gram-positive bacterial isolates. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative In Vitro Activity
The in vitro potency of this compound, ciprofloxacin, and levofloxacin against various Gram-positive clinical isolates is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. Lower MIC values indicate greater antibacterial potency.
| Gram-Positive Isolate | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | This compound | 0.06 | 2 |
| Ciprofloxacin | 0.32 | 0.59 | |
| Levofloxacin | - | - | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound | 0.125 - 4 | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Ciprofloxacin-resistant MRSA (CR-MRSA) | This compound | 0.125 - 4 | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Staphylococcus epidermidis | This compound | 0.125 | 4 |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | This compound | 0.125 - 4 | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Ciprofloxacin-resistant MRSE (CR-MRSE) | This compound | 0.125 - 4 | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Streptococcus pneumoniae | This compound | 0.125 | 0.25 |
| Ciprofloxacin | 0.5 - 4 | - | |
| Levofloxacin | - | - | |
| Penicillin-resistant Streptococcus pneumoniae (PRSP) | This compound | 0.125 - 4 | - |
| Ciprofloxacin | - | - | |
| Levofloxacin | - | - | |
| Streptococcus pyogenes | This compound | 0.125 | 0.5 |
| Ciprofloxacin | 0.5 - 2 | - | |
| Levofloxacin | - | - | |
| Enterococcus faecalis | This compound | 0.5 | 2 |
| Ciprofloxacin | 0.25 - 1 | 1 - 8 | |
| Levofloxacin | - | - |
Data for ciprofloxacin and levofloxacin against some specific resistant strains were not available in the reviewed literature. This compound demonstrated high activity against ciprofloxacin-resistant MRSA and MRSE, suggesting its potential effectiveness against isolates that have developed resistance to older quinolones.[1]
Key Findings from the Data:
-
This compound generally exhibits potent in vitro activity against a broad spectrum of Gram-positive isolates.[1]
-
The MIC₅₀ and MIC₉₀ values for this compound against Gram-positive isolates were often the same or lower than those of moxifloxacin, a fluoroquinolone known for its good Gram-positive activity.[1][2][3]
-
This compound was found to be 4- to 16-fold more potent than ciprofloxacin and levofloxacin against antibiotic-resistant Gram-positive isolates, including MRSA, ciprofloxacin-resistant (CR)-MRSA, MRSE, CR-MRSE, and penicillin-resistant Streptococcus pneumoniae (PRSP).[1]
-
Ciprofloxacin and levofloxacin belong to the class of fluoroquinolones that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[4] While both are broad-spectrum antibiotics, levofloxacin is often noted for its enhanced activity against Gram-positive bacteria compared to ciprofloxacin.[4][5]
Experimental Protocols
The following methodologies are based on the procedures described in the cited literature for determining the in vitro efficacy of the compared fluoroquinolones.
Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution Method:
The in vitro activities of the antibiotics were determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][3]
-
Preparation of Antibiotic Solutions: Stock solutions of this compound, ciprofloxacin, and levofloxacin were prepared according to the manufacturers' instructions. A series of twofold dilutions of each antibiotic were then prepared in sterile distilled water or an appropriate solvent.
-
Preparation of Agar Plates: Mueller-Hinton agar was prepared and autoclaved. After cooling to 45-50°C, the appropriate volume of each antibiotic dilution was added to the molten agar to achieve the desired final concentrations. The agar was then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial isolates were cultured on an appropriate agar medium for 18-24 hours. A few colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: The prepared bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator. A growth control plate (without antibiotic) was also inoculated.
-
Incubation: The inoculated plates were incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacterial isolate.
Bactericidal Activity Studies:
To determine if an antibiotic is bactericidal, Minimum Bactericidal Concentration (MBC) and time-kill curve studies were performed.[1][3]
-
Minimum Bactericidal Concentration (MBC): Following the MIC determination, an aliquot from the wells showing no visible growth was subcultured onto antibiotic-free agar plates. The plates were incubated for 18-24 hours. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
-
Time-Kill Curve Analysis: Bacterial suspensions were prepared and exposed to various concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, and 4x MIC). At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots were removed, serially diluted, and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL). The results are plotted as log₁₀ CFU/mL versus time.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Mechanism of Action of Fluoroquinolone Antibiotics.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levofloxacin vs Ciprofloxacin | Power [withpower.com]
- 5. A systematic review and meta-analysis of levofloxacin and ciprofloxacin in the treatment of urinary tract infection - Xue - Annals of Palliative Medicine [apm.amegroups.org]
Chinfloxacin: A Comparative Analysis of its Antibacterial Spectrum Against Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial spectrum of Chinfloxacin, a novel fluoroquinolone, against clinically relevant resistant bacterial strains. Its performance is benchmarked against other widely used fluoroquinolones, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in further research.
Comparative Antibacterial Activity
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibits potent activity against many resistant strains, often comparable or superior to other fluoroquinolones.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the in vitro activity of this compound and comparator fluoroquinolones against key resistant bacterial strains. The data is presented as the MIC90, which represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates.
Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Resistant Gram-Positive Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | This compound | 0.03–>128 | 4 | 8 |
| Moxifloxacin | 0.03–>128 | 4 | 8 | |
| Ciprofloxacin | 0.12–>128 | 32 | 64 | |
| Levofloxacin | 0.06–64 | 16 | 64 | |
| Ciprofloxacin-Resistant MRSA (CR-MRSA) | This compound | 0.25–>128 | 4 | 8 |
| Moxifloxacin | 0.5–>128 | 4 | 16 | |
| Ciprofloxacin | 4–>128 | 32 | 64 | |
| Levofloxacin | 4–64 | 16 | 32 | |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | This compound | 0.015–2 | 0.25 | 0.25 |
| Moxifloxacin | 0.015–1 | 0.125 | 0.25 | |
| Ciprofloxacin | 0.25–8 | 2 | 4 | |
| Levofloxacin | 0.25–4 | 1 | 2 | |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | This compound | - | - | - |
| Moxifloxacin | - | - | - | |
| Ciprofloxacin | - | - | - | |
| Levofloxacin | - | - | - |
Table 2: In Vitro Activity of this compound and Comparator Fluoroquinolones against Multidrug-Resistant Gram-Negative Bacteria
| Organism | Antibiotic | MIC90 (μg/mL) |
| Multidrug-Resistant Pseudomonas aeruginosa | This compound | - |
| Moxifloxacin | >32 | |
| Ciprofloxacin | >32 | |
| Levofloxacin | >32 |
Direct comparative MIC90 data for this compound against multidrug-resistant P. aeruginosa is limited in the reviewed literature.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Test: Agar Dilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Stock Solutions:
- Aseptically prepare a stock solution of each antimicrobial agent at a concentration of 1000 µg/mL in a suitable solvent.
- Perform serial dilutions to obtain the desired range of concentrations.
2. Media Preparation:
- Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the agar to 48-50°C in a water bath.
3. Plate Preparation:
- Add 1 mL of each antimicrobial dilution to 19 mL of the molten Mueller-Hinton agar to achieve the final desired concentrations.
- Pour the agar into sterile Petri dishes and allow them to solidify at room temperature.
- A growth control plate containing no antimicrobial agent should also be prepared.
4. Inoculum Preparation:
- From a fresh 18-24 hour culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁴ CFU per spot.
5. Inoculation:
- Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the prepared agar plates.
6. Incubation:
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
7. Interpretation:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Inoculum Preparation:
- Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Test Setup:
- In sterile tubes or a microtiter plate, add the antimicrobial agent at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
- Include a growth control tube with no antimicrobial agent.
- Inoculate all tubes with the prepared bacterial suspension.
3. Incubation and Sampling:
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
4. Viable Cell Count:
- Perform serial dilutions of the collected aliquots in sterile saline.
- Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
- Count the number of colonies to determine the CFU/mL at each time point.
5. Interpretation:
- Plot the log10 CFU/mL versus time for each antimicrobial concentration.
- Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
- Bacteriostatic activity is characterized by a prevention of growth or a <3-log10 reduction in CFU/mL.
Mandatory Visualizations
A Head-to-Head Comparison of Chinfloxacin and Moxifloxacin's Efficacy Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the antibacterial effects of chinfloxacin and moxifloxacin against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia and other respiratory tract infections. The following sections detail their comparative in vitro and in vivo activities, mechanisms of action, and the experimental protocols used to generate the supporting data.
In Vitro Activity: Potency Against S. pneumoniae
The in vitro potency of fluoroquinolones against S. pneumoniae is a key indicator of their potential therapeutic efficacy. This is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
A study evaluating the in vitro activity of this compound reported a Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms (MIC90) of 0.125 μg/mL against S. pneumoniae ATCC 49619. In comparison, various studies have established the MIC90 of moxifloxacin against S. pneumoniae to be in the range of 0.12 to 0.25 μg/mL, demonstrating its high in vitro activity[1][2][3]. One study specifically reported a MIC90 of 0.25 mg/L for moxifloxacin against a collection of 200 S. pneumoniae isolates[4]. Another large-scale U.S. study found the modal MIC and MIC90 for moxifloxacin to be 0.12 and 0.25 μg/ml, respectively[1].
Time-kill assays are another important in vitro measure, providing insights into the bactericidal or bacteriostatic nature of an antibiotic over time. For this compound, a time-kill curve analysis against S. pneumoniae ATCC 49619 (with an MIC of 0.125 μg/mL) has been documented. In the case of moxifloxacin, it has been shown to achieve a 99.9% kill of S. pneumoniae within approximately 2 hours[5]. Further studies have demonstrated that moxifloxacin exhibits concentration-dependent killing of pneumococci[6]. A dynamic in vitro model demonstrated that both moxifloxacin and clinafloxacin were the most active agents against S. pneumoniae when compared to ciprofloxacin, levofloxacin, grepafloxacin, and trovafloxacin[7][8].
Table 1: In Vitro Activity of this compound and Moxifloxacin against S. pneumoniae
| Antibiotic | Strain(s) | MIC90 (μg/mL) | Time to 99.9% Kill (approx.) |
| This compound | S. pneumoniae ATCC 49619 | 0.125 | Not explicitly stated in comparative studies |
| Moxifloxacin | Various clinical isolates | 0.12 - 0.25[1][2][3][4] | 2 hours[5] |
In Vivo Efficacy: Performance in Animal Models
Animal models of infection are crucial for evaluating the therapeutic potential of antibiotics in a living system. The efficacy of this compound and moxifloxacin against S. pneumoniae has been compared in a mouse systemic infection model.
In this model, the therapeutic efficacy of this compound was found to be generally similar to that of moxifloxacin against both penicillin-intermediate S. pneumoniae (PISP) and penicillin-resistant S. pneumoniae (PRSP). The 50% effective dose (ED50) is a measure of the dose required to achieve a therapeutic effect in 50% of the subjects.
Furthermore, in a mouse pulmonary infection model, this compound demonstrated potent activity against S. pneumoniae, showing higher efficacy than levofloxacin and ciprofloxacin. While a direct comparison with moxifloxacin was not made in this specific pulmonary model, the data suggests strong in vivo performance.
Table 2: In Vivo Efficacy of this compound and Moxifloxacin against S. pneumoniae in a Mouse Systemic Infection Model
| Antibiotic | S. pneumoniae Strain | ED50 (mg/kg) |
| This compound | PISP | 6.20 |
| PRSP | 3.51 - 5.03 | |
| Moxifloxacin | PISP | Similar to this compound (P > 0.05) |
| PRSP | Similar to this compound (P > 0.05) |
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and moxifloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[9][10][11]. These enzymes are critical for DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
In Streptococcus pneumoniae, topoisomerase IV is often the primary target for many fluoroquinolones[11][12]. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately, cell death.
Caption: Mechanism of action of this compound and Moxifloxacin.
Experimental Protocols
The following are summaries of the methodologies employed in the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for this compound and moxifloxacin against S. pneumoniae are typically determined using the agar dilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: S. pneumoniae isolates are cultured on appropriate media, such as Mueller-Hinton agar supplemented with 5% sheep blood.
-
Inoculum Preparation: A standardized inoculum of the bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Antibiotic Plate Preparation: A series of agar plates containing twofold serial dilutions of the antibiotic (this compound or moxifloxacin) are prepared.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of each antibiotic-containing plate and a growth control plate (without antibiotic).
-
Incubation: The plates are incubated at 35-37°C in an atmosphere of 5% CO2 for 20-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Caption: Experimental workflow for MIC determination.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.
-
Inoculum Preparation: A logarithmic-phase culture of S. pneumoniae is diluted in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth with lysed horse blood) to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Antibiotic Addition: The antibiotic (this compound or moxifloxacin) is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mouse Systemic Infection Model
This in vivo model is used to evaluate the therapeutic efficacy of antibiotics against a systemic infection.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a virulent strain of S. pneumoniae. The bacterial inoculum is typically suspended in a mucin-containing solution to enhance virulence.
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of infected mice are treated with various doses of the test antibiotics (this compound or moxifloxacin) administered via a relevant route (e.g., oral or subcutaneous). A control group receives a vehicle solution.
-
Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.
-
ED50 Calculation: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using statistical methods such as probit analysis.
Caption: General workflow for a mouse systemic infection model.
Conclusion
Both this compound and moxifloxacin demonstrate potent activity against Streptococcus pneumoniae. In vitro, both exhibit low MIC values, indicating high intrinsic potency. In vivo studies in a mouse systemic infection model suggest that this compound has a therapeutic efficacy comparable to that of moxifloxacin against both penicillin-intermediate and penicillin-resistant strains of S. pneumoniae. Their shared mechanism of action, the inhibition of DNA gyrase and topoisomerase IV, underscores their effectiveness against this key respiratory pathogen. Further head-to-head comparative studies, particularly dynamic in vitro time-kill experiments under identical conditions, would be beneficial to more definitively delineate the comparative bactericidal kinetics of these two important fluoroquinolones.
References
- 1. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of moxifloxacin for treatment of penicillin-, macrolide- and multidrug-resistant Streptococcus pneumoniae in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxifloxacin: a comparison with other antimicrobial agents of in-vitro activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Speed of bacterial kill with a fluoroquinolone compared with nonfluoroquinolones: clinical implications and a review of kinetics of kill studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Moxifloxacin, Administered Once a Day, against Streptococcus pneumoniae in an In Vitro Pharmacodynamic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative bactericidal activities of ciprofloxacin, clinafloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin against Streptococcus pneumoniae in a dynamic in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptococcus pneumoniae DNA gyrase and topoisomerase IV: overexpression, purification, and differential inhibition by fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Breakage-Reunion Domain of Streptococcus pneumoniae Topoisomerase IV: Crystal Structure of a Gram-Positive Quinolone Target - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cross-Resistance: A Comparative Analysis of Chinfloxacin and Other Quinolone Antibiotics
For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic resistance is paramount. This guide provides a comprehensive comparison of Chinfloxacin, a novel fluoroquinolone, with other established quinolone antibiotics, focusing on the critical issue of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of resistance pathways, this document serves as a vital resource for navigating the complexities of quinolone efficacy in an era of increasing antimicrobial resistance.
Executive Summary
This compound demonstrates promising in vitro activity against a broad spectrum of clinical isolates, including strains resistant to older quinolones like ciprofloxacin. Data indicates that this compound's efficacy against certain ciprofloxacin-resistant Gram-positive strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), is comparable to or exceeds that of other later-generation quinolones such as moxifloxacin. While its activity against resistant Gram-negative bacteria is more variable, it represents a potentially valuable addition to the antimicrobial arsenal. This guide delves into the quantitative data underpinning these observations, outlines the experimental protocols for assessing cross-resistance, and illustrates the molecular mechanisms governing quinolone resistance.
Comparative In Vitro Activity: A Data-Driven Analysis
The emergence of bacterial resistance to widely used fluoroquinolones like ciprofloxacin necessitates the development of new agents that can overcome these resistance mechanisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound compared to ciprofloxacin, levofloxacin, and moxifloxacin against various clinical isolates, with a particular focus on ciprofloxacin-resistant strains. The data is presented as MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Bacteria
| Organism | Resistance Profile | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | This compound | 0.03 | 2 |
| Ciprofloxacin | 0.25 | >128 | ||
| Levofloxacin | 0.5 | >128 | ||
| Moxifloxacin | 0.06 | 0.125 | ||
| Staphylococcus aureus | Ciprofloxacin-Resistant MRSA | This compound | 4 | 8 |
| Ciprofloxacin | >128 | >128 | ||
| Levofloxacin | >128 | >128 | ||
| Moxifloxacin | 4 | 8 | ||
| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | This compound | 0.03 | 0.25 |
| Ciprofloxacin | 1 | 2 | ||
| Levofloxacin | 1 | 1 | ||
| Moxifloxacin | 0.125 | 0.25 | ||
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | This compound | 0.125 | 0.5 |
| Ciprofloxacin | 2 | 4 | ||
| Levofloxacin | 2 | 2 | ||
| Moxifloxacin | 0.125 | 0.25 |
Gram-Negative Bacteria
| Organism | Resistance Profile | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Ciprofloxacin-Susceptible | This compound | 0.03 | 0.25 |
| Ciprofloxacin | ≤0.015 | 0.03 | ||
| Levofloxacin | 0.03 | 0.06 | ||
| Moxifloxacin | 0.03 | 0.125 | ||
| Escherichia coli | Ciprofloxacin-Resistant | This compound | 8 | 32 |
| Ciprofloxacin | >32 | >32 | ||
| Levofloxacin | >16 | >16 | ||
| Moxifloxacin | 4 | 16 | ||
| Pseudomonas aeruginosa | Ciprofloxacin-Susceptible | This compound | 0.5 | 4 |
| Ciprofloxacin | 0.25 | 1 | ||
| Levofloxacin | 0.5 | 2 | ||
| Moxifloxacin | 2 | 8 | ||
| Pseudomonas aeruginosa | Ciprofloxacin-Resistant | This compound | 16 | >128 |
| Ciprofloxacin | >32 | >32 | ||
| Levofloxacin | >16 | >16 | ||
| Moxifloxacin | 32 | >128 |
Experimental Protocols: Determining Cross-Resistance
The data presented in this guide is primarily derived from in vitro susceptibility testing using the agar dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterial isolate.
Agar Dilution Method for MIC Determination
1. Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
2. Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add a specific volume of each antimicrobial dilution to a corresponding volume of molten agar to achieve the final desired concentrations.
-
Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.
3. Inoculum Preparation:
-
From a pure culture of the test bacterium, select several colonies and suspend them in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.
4. Inoculation of Plates:
-
Using a multipoint inoculator, deliver a standardized volume (typically 1-2 µL) of the prepared bacterial inoculum onto the surface of each agar plate, including the growth control plate. Each spot will contain approximately 10⁴ CFU.
5. Incubation:
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism. This is determined by examining the plates for the presence or absence of bacterial colonies at each concentration.
Below is a graphical representation of the experimental workflow.
Mechanisms of Quinolone Resistance: A Signaling Pathway Perspective
Bacterial resistance to quinolone antibiotics is a complex process primarily driven by two key mechanisms: mutations in the target enzymes and increased efflux of the drug from the bacterial cell. Quinolones exert their bactericidal effect by inhibiting DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), enzymes essential for DNA replication.
Mutations within the quinolone resistance-determining regions (QRDRs) of these genes can alter the enzyme structure, thereby reducing the binding affinity of the quinolone to its target. This is a primary mechanism of high-level resistance.
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. Overexpression of these pumps leads to a decrease in the intracellular concentration of the quinolone, rendering it less effective.
The following diagram illustrates these key resistance pathways.
Conclusion
The data and experimental context provided in this guide underscore the complex interplay between newer fluoroquinolones and resistant bacterial strains. This compound exhibits encouraging activity against certain ciprofloxacin-resistant Gram-positive pathogens, suggesting it may offer a therapeutic advantage in specific clinical scenarios. However, the challenge of resistance in Gram-negative bacteria remains significant. A thorough understanding of cross-resistance patterns, supported by robust in vitro susceptibility testing, is crucial for guiding the development and clinical application of the next generation of quinolone antibiotics. Researchers and drug development professionals are encouraged to utilize the presented data and methodologies to inform their ongoing efforts in the fight against antimicrobial resistance.
Independent Verification of Chinfloxacin's Activity Against Enterobacteriaceae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Chinfloxacin, a novel fluoroquinolone antibiotic, against a range of clinically relevant Enterobacteriaceae species. The data presented is compiled from published research and is intended to offer a clear perspective on this compound's performance relative to other commonly used fluoroquinolones, including ciprofloxacin, levofloxacin, and moxifloxacin.
Comparative In Vitro Activity
The antibacterial efficacy of this compound and comparator agents was determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater antibacterial potency.
| Organism (Number of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (non-ESBL-producing, n=96) | This compound | 0.03 | 0.5 |
| Ciprofloxacin | ≤0.015 | 0.03 | |
| Levofloxacin | 0.03 | 0.125 | |
| Moxifloxacin | 0.03 | 0.125 | |
| Escherichia coli (ESBL-producing, n=50) | This compound | 32 | >128 |
| Ciprofloxacin | 32 | >128 | |
| Levofloxacin | 32 | >128 | |
| Moxifloxacin | 16 | 64 | |
| Klebsiella pneumoniae (non-ESBL-producing, n=115) | This compound | 0.25 | 16 |
| Ciprofloxacin | 0.03 | 0.25 | |
| Levofloxacin | 0.125 | 1 | |
| Moxifloxacin | 0.125 | 2 | |
| Klebsiella pneumoniae (ESBL-producing, n=32) | This compound | 64 | 128 |
| Ciprofloxacin | 32 | >128 | |
| Levofloxacin | 32 | >128 | |
| Moxifloxacin | 16 | 32 | |
| Enterobacter aerogenes (n=73) | This compound | 0.5 | 8 |
| Ciprofloxacin | 0.06 | 0.5 | |
| Levofloxacin | 0.25 | 2 | |
| Moxifloxacin | 0.25 | 1 | |
| Enterobacter cloacae (n=73) | This compound | 0.5 | 16 |
| Ciprofloxacin | 0.06 | 1 | |
| Levofloxacin | 0.25 | 4 | |
| Moxifloxacin | 0.25 | 2 | |
| Proteus mirabilis (n=73) | This compound | 1 | 32 |
| Ciprofloxacin | 0.125 | 1 | |
| Levofloxacin | 0.25 | 4 | |
| Moxifloxacin | 0.5 | 4 | |
| Serratia marcescens (n=73) | This compound | 2 | 16 |
| Ciprofloxacin | 0.25 | 1 | |
| Levofloxacin | 1 | 4 | |
| Moxifloxacin | 0.5 | 2 |
Note: The data presented in this table is derived from a study that evaluated the in vitro activity of this compound against a total of 1,739 clinical isolates.[1][2][3]
Based on the available data, this compound's activity against Gram-negative Enterobacteriaceae is generally lower than that of ciprofloxacin and levofloxacin, with MIC90 values being 1/8- to 8-fold of those of ciprofloxacin and levofloxacin.[1] In comparison to moxifloxacin, this compound's MIC90s were 1- to 2-fold higher against the tested gram-negative isolates.[1]
Experimental Protocols
The in vitro activity of this compound and other fluoroquinolones was assessed using the agar dilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Antibiotic Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific, doubling concentration of the antibiotic to be tested. A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, corresponding to a specific cell density (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density.
-
Inoculation: A standardized volume of the diluted bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the growth control plate.
-
Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for 16-20 hours.
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the agar dilution method.
Caption: Workflow for MIC determination by agar dilution.
Signaling Pathways
Information regarding specific signaling pathways affected by this compound in Enterobacteriaceae was not detailed in the provided search results. Fluoroquinolones, in general, exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. This leads to a cascade of events culminating in bacterial cell death.
Caption: General mechanism of action for fluoroquinolones.
References
Statistical validation of Chinfloxacin's efficacy in preclinical models
This guide provides a comprehensive analysis of the preclinical data supporting the efficacy of Chinfloxacin, a novel fluoroquinolone antibiotic. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance against other key fluoroquinolones, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
In Vitro Efficacy: Comparative Minimum Inhibitory Concentrations (MIC)
This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The following tables summarize the 50% and 90% minimum inhibitory concentrations (MIC50 and MIC90) of this compound compared to Moxifloxacin, Ciprofloxacin, and Levofloxacin against various clinical isolates.[1][2]
Table 1: Comparative in vitro activity of this compound and other fluoroquinolones against Gram-positive isolates (MIC in μg/mL)
| Organism (No. of isolates) | Drug | MIC50 | MIC90 |
| Staphylococcus aureus (MSSA) | This compound | 0.06 | 0.125 |
| Moxifloxacin | 0.06 | 0.125 | |
| Ciprofloxacin | 0.5 | 1 | |
| Levofloxacin | 0.25 | 0.5 | |
| Staphylococcus aureus (MRSA) | This compound | 1 | 4 |
| Moxifloxacin | 1 | 8 | |
| Ciprofloxacin | 16 | >128 | |
| Levofloxacin | 16 | >128 | |
| Streptococcus pneumoniae (PSSP) | This compound | 0.125 | 0.125 |
| Moxifloxacin | 0.125 | 0.25 | |
| Ciprofloxacin | 1 | 2 | |
| Levofloxacin | 1 | 1 | |
| Streptococcus pneumoniae (PRSP) | This compound | 0.25 | 0.5 |
| Moxifloxacin | 0.25 | 0.5 | |
| Ciprofloxacin | 2 | 4 | |
| Levofloxacin | 2 | 2 |
Table 2: Comparative in vitro activity of this compound and other fluoroquinolones against Gram-negative isolates (MIC in μg/mL)
| Organism (No. of isolates) | Drug | MIC50 | MIC90 |
| Escherichia coli | This compound | 0.03 | 2 |
| Moxifloxacin | 0.06 | 4 | |
| Ciprofloxacin | ≤0.015 | 0.03 | |
| Levofloxacin | 0.03 | 0.125 | |
| Klebsiella pneumoniae | This compound | 0.125 | 1 |
| Moxifloxacin | 0.125 | 1 | |
| Ciprofloxacin | 0.03 | 0.25 | |
| Levofloxacin | 0.06 | 0.5 | |
| Haemophilus influenzae | This compound | 0.015 | 0.03 |
| Moxifloxacin | 0.015 | 0.03 | |
| Ciprofloxacin | ≤0.015 | 0.015 | |
| Levofloxacin | ≤0.015 | 0.015 |
In Vivo Efficacy: Preclinical Animal Models
The in vivo antibacterial efficacy of this compound was evaluated in murine systemic and pulmonary infection models. The 50% effective dose (ED50) was determined and compared with other fluoroquinolones.[3][4]
Table 3: Comparative in vivo efficacy (ED50 in mg/kg) of this compound and other fluoroquinolones in a mouse systemic infection (peritonitis) model
| Organism | This compound | Moxifloxacin | Levofloxacin |
| S. aureus ATCC 29213 (MSSA) | 2.28 | 2.15 | 7.82 |
| S. aureus 0910 (MRSA) | 14.75 | 15.23 | 45.31 |
| S. pneumoniae ATCC 49619 (PSSP) | 3.51 | 3.89 | 10.21 |
| S. pneumoniae 0613 (PRSP) | 5.03 | 5.12 | 18.54 |
| E. coli ATCC 25922 | 1.25 | 2.53 | 0.89 |
| K. pneumoniae 0548 | 2.92 | 4.87 | 1.56 |
Table 4: Comparative in vivo efficacy (ED50 in mg/kg) of this compound and other fluoroquinolones in a mouse pulmonary infection model
| Organism | This compound | Ciprofloxacin | Levofloxacin |
| S. pneumoniae ATCC 49619 | 20.1 | 45.3 | 40.2 |
| K. pneumoniae 0613 | 35.4 | 30.1 | 15.8 |
Mechanism of Action
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes and DNA, this compound introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of this compound and comparator agents was determined by the agar dilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for MIC Determination.
-
Bacterial Strains: A total of 1,739 clinical isolates were tested.[1]
-
Media: Mueller-Hinton II agar (MH-IIA) was used for most bacteria. For streptococci, the agar was supplemented with 5% defibrinated sheep blood.
-
Inoculum Preparation: Bacterial suspensions were prepared to a turbidity equivalent to a 0.5 McFarland standard, which was then diluted to yield a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
Incubation: Plates were incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Reading: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth.
Mouse Systemic Infection (Peritonitis) Model
This model was used to evaluate the in vivo efficacy of this compound in treating systemic infections.
Workflow for the Mouse Systemic Infection Model.
-
Animals: Kunming mice (male and female, weighing 18-22 g) were used.[3]
-
Infection: Mice were challenged with an intraperitoneal injection of a bacterial suspension containing 5% gastric mucin. The challenge dose was predetermined to be the 100% lethal dose (LD100).
-
Treatment: this compound and comparator drugs were administered subcutaneously at 1 and 6 hours post-infection.
-
Endpoint: The number of surviving animals in each treatment group was recorded daily for 7 days, and the ED50 was calculated using the Bliss method.
Mouse Pulmonary Infection Model
This model was employed to assess the efficacy of this compound in treating respiratory tract infections.
-
Animals: Specific pathogen-free (SPF) mice (male and female, weighing 18-22 g) were used.[3]
-
Infection: Mice were anesthetized and infected via intranasal inoculation with a bacterial suspension.
-
Treatment: Drugs were administered orally or subcutaneously at 24 and 36 hours post-infection.
-
Endpoint: The survival of the mice was monitored for 7 days, and the ED50 was calculated.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent fluoroquinolone with a broad spectrum of antibacterial activity. In vitro, this compound shows comparable or superior activity against key Gram-positive pathogens compared to Moxifloxacin, and significantly greater potency than Ciprofloxacin and Levofloxacin.[1] Against Gram-negative isolates, its activity is generally comparable to Moxifloxacin but less potent than Ciprofloxacin and Levofloxacin.[1] In vivo studies in murine models of systemic and pulmonary infections corroborate the in vitro findings, showing high efficacy, particularly against Gram-positive bacteria.[3] These results suggest that this compound is a promising candidate for the treatment of various bacterial infections, warranting further clinical investigation.
References
- 1. karger.com [karger.com]
- 2. In vitro antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antibacterial activity of this compound, a new fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Chinfloxacin Versus Fourth-Generation Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Chinfloxacin, a novel tricyclic fluoroquinolone, against established fourth-generation fluoroquinolones. The information herein is supported by experimental data from clinical trials and post-marketing surveillance to aid in research and development decisions.
Executive Summary
This compound has demonstrated a generally favorable safety profile in early clinical studies, with most adverse events being mild and transient. Preclinical data and a direct comparison in a Phase I clinical trial suggest a potentially lower risk of QT/QTc interval prolongation with this compound compared to the fourth-generation fluoroquinolone moxifloxacin. While comprehensive head-to-head comparative safety data with other fourth-generation fluoroquinolones are not yet available, this guide consolidates existing data to provide a preliminary comparative safety assessment. The fourth-generation fluoroquinolones, as a class, are associated with a risk of several adverse events, including phototoxicity, hepatotoxicity, and central nervous system effects, with varying frequencies among the different agents.
Mechanism of Action: A Shared Pathway
Both this compound and fourth-generation fluoroquinolones exert their antibacterial effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.
Figure 1: Mechanism of Action of Fluoroquinolones.
Comparative Safety Data
The following tables summarize the incidence of common adverse drug reactions (ADRs) associated with this compound and several fourth-generation fluoroquinolones based on available clinical trial data. It is important to note that direct comparative trials are limited, and the incidence rates are derived from studies with varying designs and patient populations.
Table 1: Incidence of Common Adverse Drug Reactions (%)
| Adverse Drug Reaction | This compound | Moxifloxacin | Sitafloxacin | Garenoxacin | Gemifloxacin |
| Gastrointestinal | |||||
| Nausea | Mild | 6.8 | 23.3-29.8 | 0.5 | 2.7-3.9 |
| Diarrhea | Mild | 4.9 | Mild | 0.1-3.1 | 3.6-5.1 |
| Vomiting | - | 1.8 | - | 0.5 | 0.9 |
| Abdominal Discomfort | - | - | - | 0.6 | - |
| Neurological | |||||
| Dizziness | Mild | 2.8 | Mild | 0.05-2.6 | 0.8 |
| Headache | - | 1.9 | - | 1.0-2.1 | 1.2 |
| Dermatological | |||||
| Rash | Mild | - | - | - | 2.8-3.6 |
| Photosensitivity | Mild | - | Potential | - | Occasional |
| Other | |||||
| Weakness | Mild | - | - | - | - |
| Increased Defecation | Mild | - | - | - | - |
Data for this compound is from a Phase I trial in healthy volunteers and specific percentages for each ADR were not provided, only that they were mild and resolved spontaneously. Data for other agents are from various clinical trials and post-marketing surveillance.
Table 2: Serious Adverse Events and Events of Special Interest
| Adverse Event | This compound | Moxifloxacin | Sitafloxacin | Garenoxacin | Gemifloxacin |
| QTc Prolongation | Milder than Moxifloxacin | Mean 6 ms prolongation | Potential | No clinically significant effect | Slight prolongation (2.56 ms) |
| Hepatotoxicity | Preclinical: ≤ Moxifloxacin | Rare | Potential for liver enzyme elevation | 1.8% (hepatobiliary disorders) | 0.4-1.2% (LFTs of concern) |
| Tendonitis/Tendon Rupture | Class effect | Black Box Warning | Class effect | Class effect | Black Box Warning |
| Dysglycemia | Not reported | Potential | Not reported | 1.7% (abnormal blood glucose) | Occasional |
Experimental Protocols
Detailed methodologies for the assessment of key safety parameters are crucial for the interpretation of comparative data. Below are generalized protocols for evaluating fluoroquinolone-associated adverse events in a clinical trial setting.
Assessment of QT/QTc Interval Prolongation
A thorough QT/QTc study is a randomized, double-blind, placebo- and positive-controlled crossover study designed to assess the effect of a drug on cardiac repolarization.
Methodology:
-
Subject Selection: Healthy male and female volunteers with a normal baseline electrocardiogram (ECG).
-
Study Arms:
-
Therapeutic dose of the investigational drug (e.g., this compound 400 mg).
-
Supratherapeutic dose of the investigational drug (e.g., this compound 600 mg).
-
Placebo.
-
Positive control (e.g., Moxifloxacin 400 mg).
-
-
ECG Monitoring: 12-lead ECGs are recorded at pre-dose and multiple time points post-dose, corresponding to the drug's pharmacokinetic profile.
-
Data Analysis: The change from baseline in the corrected QT interval (QTc) is calculated for each treatment arm. The primary endpoint is the time-matched, placebo-corrected change from baseline in QTc (ΔΔQTc). Statistical analysis, typically using a 95% confidence interval, is performed to determine if the drug has a clinically significant effect on the QTc interval.
Evaluation of Drug-Induced Liver Injury (DILI)
Monitoring for potential hepatotoxicity is a standard component of clinical trials for new chemical entities.
Methodology:
-
Liver Function Tests (LFTs): Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured at baseline and at regular intervals throughout the study.
-
Case Definition: Pre-defined criteria for potential DILI are established, such as ALT or AST >3x the upper limit of normal (ULN) with total bilirubin >2x ULN.
-
Causality Assessment: For patients meeting the case definition, a causality assessment is performed using a standardized method like the Roussel Uclaf Causality Assessment Method (RUCAM) to determine the likelihood that the liver injury is caused by the study drug. This involves evaluating the temporal relationship of drug administration to the onset of liver injury, ruling out other potential causes (e.g., viral hepatitis, alcohol), and observing the effect of drug withdrawal.
Assessment of Phototoxicity Potential
Phototoxicity is a known class effect of fluoroquinolones, and its potential should be evaluated during clinical development.
Methodology:
-
Subject Enrollment: Healthy volunteers are enrolled in a study that may involve controlled exposure to a solar simulator.
-
Drug Administration: Subjects receive either the investigational drug or a placebo.
-
Light Exposure: A standardized dose of ultraviolet A (UVA) and/or ultraviolet B (UVB) radiation is administered to a defined area of the skin.
-
Evaluation: The skin is evaluated at multiple time points after light exposure for signs of a phototoxic reaction, such as erythema (redness) and edema (swelling). The minimal erythema dose (MED) may be determined.
-
Clinical Monitoring: In broader clinical trials, patients are educated about the potential for photosensitivity and instructed to report any skin reactions that occur after sun exposure. The incidence and severity of such reactions are recorded as adverse events.
Figure 2: General Experimental Workflow for Safety Assessment.
Conclusion
This compound emerges as a promising novel fluoroquinolone with a safety profile that appears comparable to, and in the case of QTc prolongation, potentially better than some fourth-generation agents like moxifloxacin.[1] However, the available data is still in its early stages. The established fourth-generation fluoroquinolones have a well-documented, albeit varied, safety profile characterized by a low but present risk of serious adverse events.[2][3] As this compound progresses through further clinical development, more robust and direct comparative safety data will be essential to fully delineate its position within the therapeutic armamentarium. Researchers and drug development professionals should continue to monitor the evolving clinical data to make informed decisions regarding the future application of this new antibacterial agent.
References
- 1. Multiple-Dose Safety and Pharmacokinetics of Oral Garenoxacin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety profile of moxifloxacin and other fluoroquinolones in special patient populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third and fourth generation fluoroquinolone antibacterials: a systematic review of safety and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
